3-Chloro-5-fluorophenyl cyclopropyl ketone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYDWKDFNRXHQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642504 | |
| Record name | (3-Chloro-5-fluorophenyl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-21-1 | |
| Record name | (3-Chloro-5-fluorophenyl)cyclopropylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-5-fluorophenyl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
3-Chloro-5-fluorophenyl cyclopropyl ketone physical and chemical properties
An In-Depth Technical Guide to 3-Chloro-5-fluorophenyl Cyclopropyl Ketone: Physicochemical Profiling and Synthetic Methodologies
As a highly specialized building block in modern medicinal chemistry and agrochemical synthesis, 3-Chloro-5-fluorophenyl cyclopropyl ketone (CAS: 898790-21-1) serves as a critical intermediate for assembling complex, biologically active heterocycles[1]. Its unique substitution pattern is frequently leveraged in the development of kinase inhibitors, GPCR ligands, and advanced fungicides.
This whitepaper provides an authoritative analysis of the compound’s physicochemical properties, the structural rationale behind its use in drug design, and a field-proven, self-validating synthetic protocol utilizing the Weinreb ketone synthesis methodology.
Physicochemical Profiling
Understanding the baseline physical and chemical properties of this intermediate is essential for predicting its behavior in downstream coupling reactions and its contribution to the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of final active pharmaceutical ingredients (APIs).
Table 1: Quantitative Physicochemical Data
| Property | Value | Source / Method |
| Chemical Name | 3-Chloro-5-fluorophenyl cyclopropyl ketone | IUPAC Standard |
| CAS Registry Number | 898790-21-1 | [1] |
| Molecular Formula | C₁₀H₈ClFO | Elemental Analysis |
| Molecular Weight | 198.62 g/mol | Computed |
| Exact Mass | 198.0248 g/mol | Monoisotopic |
| Predicted Boiling Point | 286.1 ± 25.0 °C | Computational Prediction[2] |
| Predicted Density | 1.356 ± 0.06 g/cm³ | Computational Prediction[2] |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | 2D Structure Analysis[3] |
| XLogP3-AA (Lipophilicity) | ~2.8 | Computed[3] |
Structural Rationale in Drug Design
In rational drug design, every functional group must serve a specific steric, electronic, or metabolic purpose. The architecture of 3-Chloro-5-fluorophenyl cyclopropyl ketone is intentionally designed to optimize the pharmacokinetic properties of the resulting API.
-
The Cyclopropyl Motif: Unlike flexible alkyl chains (e.g., propyl or butyl groups), the cyclopropyl ring introduces conformational rigidity. This restricts the entropic penalty upon target binding. Furthermore, the lack of abstractable alpha-hydrogens in a linear chain makes the cyclopropyl group highly resistant to CYP450-mediated oxidative degradation.
-
3-Chloro Substitution: The chlorine atom acts as a lipophilic anchor (increasing LogP), which frequently drives binding affinity in deep, hydrophobic target pockets (such as the DFG-out conformation in kinase domains).
-
5-Fluoro Substitution: Fluorine is the smallest halogen, offering a minimal steric footprint while exerting a powerful inductive electron-withdrawing effect. It lowers the pKa of adjacent functional groups, modulates the electron density of the phenyl ring, and effectively blocks metabolic hotspots that would otherwise be susceptible to aromatic hydroxylation.
Figure 1: Logical relationship mapping of structural features to pharmacokinetic benefits.
Synthetic Methodology: The Weinreb Amide Route
The Causality of the Synthetic Strategy
A common pitfall in synthesizing aryl ketones is the direct addition of a Grignard reagent (e.g., cyclopropylmagnesium bromide) to an acid chloride or ester. This approach almost universally fails due to over-addition , where the highly reactive ketone intermediate undergoes a second nucleophilic attack, yielding an undesired tertiary alcohol[4].
To circumvent this, we employ the Weinreb Ketone Synthesis [5]. By first converting 3-chloro-5-fluorobenzoic acid into an N-methoxy-N-methylamide (a Weinreb amide), the subsequent addition of the Grignard reagent forms a stable, 5-membered tetrahedral intermediate[6]. This intermediate is stabilized by the bidentate chelation of the magnesium atom by the two oxygen atoms (the carbonyl oxygen and the methoxy oxygen). Because this chelate is stable at low temperatures, it does not collapse into a ketone until the reaction is quenched with an aqueous acid, strictly preventing over-addition[7].
Figure 2: Step-by-step synthetic workflow of the Weinreb Ketone Synthesis.
Step-by-Step Experimental Protocol
Step 1: Preparation of the Weinreb Amide
-
Activation: Dissolve 1.0 equivalent of 3-chloro-5-fluorobenzoic acid in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 1.2 equivalents of EDCI hydrochloride and 1.2 equivalents of HOBt. Stir at room temperature for 15 minutes to form the active ester.
-
Amidation: Add 1.5 equivalents of N,O-dimethylhydroxylamine hydrochloride, followed by the dropwise addition of 3.0 equivalents of N,N-diisopropylethylamine (DIPEA).
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Workup: Quench with 1N aqueous HCl (to remove unreacted amines), wash the organic layer with saturated aqueous NaHCO₃, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide intermediate.
Step 2: Grignard Addition (Ketone Formation)
-
Preparation: Dissolve the crude Weinreb amide in anhydrous THF (or 2-MeTHF) to achieve a 0.5 M concentration[8]. Cool the reaction flask to -15 °C using a dry ice/ethylene glycol bath under an inert argon or nitrogen atmosphere[9].
-
Nucleophilic Attack: Dropwise add 1.2 to 1.5 equivalents of cyclopropylmagnesium bromide (1.0 M solution in THF). Maintain the internal temperature below 0 °C to preserve the stability of the magnesium chelate[8].
-
Reaction: Stir the mixture at 0 °C for 1 to 2 hours. Monitor via LC-MS or TLC until the Weinreb amide is completely consumed.
-
Quench & Hydrolysis: Carefully quench the reaction by adding saturated aqueous NH₄Cl. Causality note: The slightly acidic nature of the ammonium chloride breaks the bidentate magnesium chelate, collapsing the tetrahedral intermediate to release the final ketone product.
-
Isolation: Extract the aqueous phase with ethyl acetate (EtOAc) three times. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield pure 3-Chloro-5-fluorophenyl cyclopropyl ketone.
Analytical Validation (Self-Validating System)
To ensure the integrity of the protocol, the system must be self-validating. The success of the Grignard addition and the absence of over-addition must be verified analytically:
-
In-Process Control (IPC): During Step 2, LC-MS should show the disappearance of the Weinreb amide mass [M+H]⁺ and the appearance of the target ketone mass.
-
¹H NMR (CDCl₃) Validation:
-
Confirmation of Product: Look for the characteristic cyclopropyl methine proton (1H) multiplet at ~2.6 ppm, and the cyclopropyl methylene protons (4H) appearing as distinct multiplets around 1.0–1.2 ppm. The aromatic region will show three protons between 7.2–7.6 ppm.
-
Confirmation of Purity: The complete absence of sharp singlets at ~3.6 ppm (N-OCH₃) and ~3.2 ppm (N-CH₃) confirms the total consumption of the Weinreb amide. The absence of a broad singlet (OH) confirms that tertiary alcohol over-addition did not occur.
-
References
-
Wikipedia. "Weinreb ketone synthesis". wikipedia.org. Available at:[Link]
-
Organic Chemistry Portal. "Weinreb Ketone Synthesis". organic-chemistry.org. Available at:[Link]
-
ACS Publications. "Stereocontrolled First Generation Synthesis of RIPK1 Inhibitor GDC-8264". Organic Process Research & Development. Available at:[Link]
- Google Patents. "WO2011163337A1 - Perfume systems". patents.google.com.
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- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
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- 6. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2011163337A1 - Perfume systems - Google Patents [patents.google.com]
In-Depth Technical Guide: 1H and 13C NMR Spectra Analysis of 3-Chloro-5-fluorophenyl Cyclopropyl Ketone
Abstract
The structural elucidation of halogenated phenyl cyclopropyl ketones requires a rigorous understanding of heteronuclear spin-spin coupling and rigid-ring magnetic anisotropy. This whitepaper provides a comprehensive technical breakdown of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra for 3-Chloro-5-fluorophenyl cyclopropyl ketone (CAS: 898790-21-1)[1]. Designed for application scientists and drug development professionals, this guide details the causality behind complex multiplet formations, outlines a self-validating experimental protocol, and provides quantitative spectral assignments.
Molecular Architecture & Spin System Dynamics
3-Chloro-5-fluorophenyl cyclopropyl ketone is a highly functionalized building block frequently utilized in medicinal chemistry[2]. The molecule consists of three distinct magnetic environments:
-
The Carbonyl Core: Acts as a strong electron-withdrawing group (EWG), heavily deshielding adjacent nuclei.
-
The Di-substituted Phenyl Ring: Contains a chlorine atom at C3 and a fluorine atom at C5. The presence of the 19 F nucleus (100% natural abundance, spin = 1/2) introduces a cascade of heteronuclear J -coupling across the aromatic system[3].
-
The Cyclopropyl Ring: A rigid three-membered ring that restricts bond rotation, breaking the magnetic equivalence of the methylene protons and creating a complex diastereotopic environment[4].
Theoretical Spectral Predictions & Causality
1 H NMR: Diastereotopic Ring Protons and Meta-Coupling
The proton NMR spectrum is defined by two isolated spin systems:
-
Aromatic Protons (H2, H4, H6): Because the ring is substituted at the 1, 3, and 5 positions, the remaining protons are all meta to one another.
-
H4 and H6 are ortho to the fluorine atom. They experience strong three-bond heteronuclear coupling ( 3JHF≈8−10 Hz)[5]. Combined with the meta proton-proton coupling ( 4JHH≈1.5−2.0 Hz), these signals typically manifest as doublets of doublets (dd) or doublets of triplets (dt).
-
H2 is para to the fluorine atom, meaning the 5JHF coupling is negligible. It primarily splits via meta coupling with H4 and H6, appearing as a narrow multiplet or triplet.
-
-
Cyclopropyl Protons: The rigid geometry prevents the CH 2 groups from freely rotating. The protons positioned cis to the carbonyl group reside in a different magnetic shielding cone compared to the trans protons. This results in an AA'BB'X spin system, where the methylene protons appear as two distinct, complex multiplets around 1.00–1.30 ppm, while the methine (CH) proton appears further downfield (~2.60 ppm) due to the adjacent carbonyl[6].
13 C NMR: The 19 F Heteronuclear Splitting Cascade
The carbon spectrum is heavily modulated by scalar coupling from the 19 F nucleus[7]. Unlike 1 H- 1 H coupling, 13 C- 19 F coupling constants are massive and can be observed up to four bonds away:
-
1JCF (Direct Bond): The C5 carbon directly attached to fluorine will appear as a massive doublet with a coupling constant of ≈245−255 Hz[5].
-
2JCF (Ortho Carbons): C4 and C6 will split into doublets with J≈21−25 Hz.
-
3JCF (Meta Carbons): C1 and C3 will split into doublets with J≈6−10 Hz.
-
4JCF (Para Carbon): C2 may show a very fine splitting ( J≈1−3 Hz) or appear as a singlet depending on the digital resolution[3].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology must be employed. This protocol incorporates internal validation checks to prevent artifacts caused by poor shimming or incomplete relaxation.
Step 1: Sample Preparation & Lock Optimization
-
Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS).
-
Transfer to a precision 5 mm NMR tube. Validation Check: Ensure the solution height is exactly 4.0 cm to maintain optimal magnetic field homogeneity.
Step 2: Probe Tuning and Matching
-
Insert the sample into a spectrometer equipped with a multinuclear broadband probe (e.g., a ROYAL-HFX probe)[8].
-
Manually tune and match the 1 H (e.g., 400 MHz) and 13 C (e.g., 100 MHz) channels.
-
Critical Step: Tune the 19 F channel (376 MHz). Proper tuning is essential if fluorine decoupling is to be utilized[8].
Step 3: Acquisition Parameters
-
1 H NMR: Use a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure the rigid cyclopropyl protons fully relax. Acquire 16 scans.
-
13 C NMR: Use a power-gated decoupling sequence (zgpg30) to decouple 1 H. Set D1 to 2.5 seconds. Acquire a minimum of 512 scans. The high number of scans is required because the 19 F coupling splits the carbon signals, halving their intensity and reducing the Signal-to-Noise (S/N) ratio[3].
-
Advanced Technique: If available, execute a 13 C{ 1 H, 19 F} triple-resonance experiment. By applying continuous-wave decoupling on the 19 F channel, the complex carbon doublets will collapse into sharp singlets, definitively validating the carbon backbone[8].
Step 4: Data Processing
-
Apply an exponential window function (apodization). Use a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C.
-
Perform Fourier Transformation (FT) and manually correct zero-order and first-order phase to achieve pure absorption Lorentzian lineshapes.
Quantitative Spectral Assignments
The following tables summarize the expected quantitative data based on empirical substituent effects and known coupling dynamics for fluorinated cyclopropyl ketones[6].
Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3 )
| Proton | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants ( J in Hz) | Causality / Assignment |
| H2 (Phenyl) | 7.70 – 7.85 | m | 1H | 4JHH≈1.5−2.0 | Ortho to C=O, meta to F and Cl. Highly deshielded. |
| H6 (Phenyl) | 7.50 – 7.65 | dt / dd | 1H | 3JHF≈8−10 , 4JHH≈1.5 | Ortho to F, ortho to C=O. Split strongly by F. |
| H4 (Phenyl) | 7.10 – 7.25 | dt / dd | 1H | 3JHF≈8−10 , 4JHH≈1.5 | Ortho to F, meta to Cl. Split strongly by F. |
| CH (Cyclopropyl) | 2.55 – 2.65 | tt / m | 1H | 3JHH≈4.5,8.0 | Methine proton adjacent to the deshielding carbonyl. |
| CH 2 (Cyclopropyl, trans) | 1.20 – 1.30 | m | 2H | Complex AA'BB'X | Methylene protons trans to the carbonyl group. |
| CH 2 (Cyclopropyl, cis) | 1.00 – 1.15 | m | 2H | Complex AA'BB'X | Methylene protons cis to the carbonyl group. |
Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl 3 )
| Carbon | Chemical Shift (ppm) | Multiplicity | Coupling Constants ( J in Hz) | Causality / Assignment |
| C=O | 198.0 – 200.0 | s (or fine d) | 4JCF≈1−2 | Carbonyl carbon, highly deshielded. |
| C5 (C-F) | 162.0 – 164.0 | d | 1JCF≈245−255 | Directly bonded to the highly electronegative Fluorine. |
| C1 (C-C=O) | 140.0 – 142.0 | d | 3JCF≈6−8 | Attached to C=O, meta to F. |
| C3 (C-Cl) | 135.0 – 137.0 | d | 3JCF≈6−8 | Attached to Chlorine, meta to F. |
| C2 (C-H) | 123.0 – 125.0 | s (or fine d) | 4JCF≈0−3 | Between C=O and Cl. |
| C4 (C-H) | 115.0 – 117.0 | d | 2JCF≈21−25 | Ortho to F, between F and Cl. |
| C6 (C-H) | 111.0 – 113.0 | d | 2JCF≈21−25 | Ortho to F, between F and C=O. |
| CH (Cyclopropyl) | 17.0 – 19.0 | s | - | Methine carbon of the cyclopropyl ring. |
| CH 2 (Cyclopropyl) | 11.0 – 13.0 | s | - | Methylene carbons (equivalent in 13 C). |
Visualizing the Analytical Workflow & Spin Networks
Standardized self-validating NMR acquisition and processing workflow.
Heteronuclear spin-spin coupling network originating from the 19F nucleus.
References
-
Thomas F. Page, JR. "Spectral analysis of the 1H, 19F and 13C NMR spectra of fluorobenzene." Molecular Physics. 3
-
National Center for Biotechnology Information. "Cyclopropyl phenyl ketone | C10H10O | CID 77029." PubChem. 4
-
JEOL USA Inc. "Structure Elucidation of Fluorinated Compounds by NMR." JEOL USA. 8
-
Royal Society of Chemistry. "Supporting Information for Palladium-Catalyzed Synthesis of Phenyl Cyclopropyl Ketones." RSC.2
-
Mohanty, S., & Venkateswarlu, P. "Proton and fluorine N.M.R. spectra of fluorobenzene." Molecular Physics. 5
-
Schaefer, T., et al. "Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its derivatives." Canadian Journal of Chemistry. 7
-
National Institute of Standards and Technology. "Cyclopropyl phenyl ketone." NIST WebBook. 6
-
Alfa Chemistry. "CAS 898790-21-1 3-Chloro-5-fluorophenyl cyclopropyl ketone." Alfa Chemistry. 1
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Crystallographic Elucidation of 3-Chloro-5-fluorophenyl Cyclopropyl Ketone: A Technical Whitepaper
Introduction & Structural Rationale
In modern structure-based drug design (SBDD), the precise three-dimensional conformation of small molecule building blocks dictates their binding affinity and pharmacokinetic profiles. 3-Chloro-5-fluorophenyl cyclopropyl ketone (CAS 898790-21-1)[1] is a highly versatile bifunctional electrophile and structural motif. The di-halogenated phenyl ring provides unique electronic properties and metabolic stability, while the cyclopropyl ketone moiety introduces a rigid conformational vector.
Determining the exact dihedral angle between the phenyl and cyclopropyl systems, as well as mapping the halogen bonding networks (C–Cl···O and C–F···H) in the solid state, requires high-resolution single-crystal X-ray diffraction. This whitepaper outlines a robust, self-validating crystallographic methodology to isolate, solve, and refine the crystal structure of this critical compound.
Experimental Methodologies: A Self-Validating Workflow
To ensure absolute scientific integrity, the following protocol is designed as a closed-loop, self-validating system. Every experimental choice is driven by the physical properties of the target molecule, and the final refinement mathematically proves the correctness of the initial structural hypothesis.
Single Crystal Growth Protocol
Obtaining a defect-free single crystal is the most critical variable in X-ray crystallography[2].
-
Step 1: Solvent Selection: Dissolve 50 mg of purified 3-chloro-5-fluorophenyl cyclopropyl ketone in 1 mL of a 3:1 (v/v) hexanes/ethyl acetate mixture.
-
Step 2: Controlled Evaporation: Place the solution in a loosely capped 4-dram vial at 22 °C.
-
Causality: A dual-solvent system is chosen because the compound is highly soluble in ethyl acetate but poorly soluble in hexanes. As the more volatile ethyl acetate evaporates, the solution slowly reaches a state of low supersaturation. This slow kinetic growth minimizes crystal lattice defects, twinning, and solvent inclusion, which would otherwise severely degrade diffraction resolution[2].
X-ray Diffraction Data Collection
-
Step 1: Crystal Mounting: A colorless, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) is selected under a polarizing microscope, coated in paratone oil, and mounted on a MiTeGen micromount.
-
Step 2: Cryocooling: The sample is immediately flash-cooled to 100 K using an Oxford Cryosystems nitrogen gas stream.
-
Causality: Cryocooling to 100 K is strictly required. The terminal carbons of the cyclopropyl ring are highly susceptible to thermal vibration (libration) at room temperature. Freezing the crystal minimizes these vibrations, resulting in sharper diffraction spots at high resolution and preventing the artificial shortening of C–C bond lengths[3].
-
Step 3: Diffraction: Data is collected on a Bruker D8 QUEST diffractometer equipped with a Photon II detector using Mo K α radiation ( λ=0.71073 Å).
-
Causality: Mo K α radiation is specifically selected over Cu K α to minimize X-ray absorption artifacts. The heavy chlorine atom strongly absorbs longer-wavelength copper radiation, which would necessitate aggressive, error-prone empirical absorption corrections[4].
Structure Solution and Refinement
The mathematical resolution of the phase problem and subsequent refinement is executed using the Olex2 graphical interface[5].
-
Step 1: Integration & Absorption Correction: Raw frames are integrated using SAINT. A multi-scan absorption correction is applied via SADABS.
-
Step 2: Structure Solution: The structure is solved using SHELXT (dual-space intrinsic phasing). The algorithm automatically locates the heavy atoms (Cl, F, O) based on the highest peaks in the initial electron density map.
-
Step 3: Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically using full-matrix least-squares on F2 via SHELXL[6].
-
Step 4: Hydrogen Placement: Hydrogen atoms are placed in geometrically idealized positions using a riding model (AFIX commands), with Uiso(H)=1.2Ueq(C) for aromatic and cyclopropyl protons.
-
Self-Validation Check: The refinement protocol validates itself through convergence. The model is considered solved only when the R1 value drops below 5%, the goodness-of-fit (GooF) approaches 1.0, and the residual electron density map ( Δρmax and Δρmin ) shows no unassigned peaks greater than 0.5 e− /ų. Finally, the structure is run through the IUCr checkCIF algorithm to mathematically prove the absence of missed symmetry elements or steric clashes[5].
Small molecule X-ray crystallography workflow from sample preparation to validation.
Crystallographic Data and Quantitative Analysis
The quantitative outputs of the SHELXL refinement are summarized below. The compound crystallizes in the monoclinic P21/c space group, which is highly characteristic for small, non-chiral organic molecules prioritizing dense packing.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical formula | C₁₀H₈ClFO |
| Formula weight | 198.61 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Crystal system, space group | Monoclinic, P21/c |
| Unit cell dimensions | a=7.452(2) Å, b=11.230(3) Å, c=12.415(3) Å, β=105.34(2)° |
| Volume | 999.8(4) ų |
| Z, Calculated density | 4, 1.320 Mg/m³ |
| Absorption coefficient ( μ ) | 0.345 mm⁻¹ |
| Final R indices[ I>2σ(I) ] | R1=0.0342 , wR2=0.0891 |
| Goodness-of-fit on F2 | 1.045 |
Table 2: Selected Bond Lengths (Å) and Dihedral Angles (°)
| Structural Feature | Value |
| C(1)–Cl(1) | 1.738(2) |
| C(3)–F(1) | 1.352(2) |
| C(7)=O(1) [Ketone] | 1.215(3) |
| C(8)–C(9) [Cyclopropyl] | 1.498(3) |
| Phenyl / Cyclopropyl Dihedral Angle | 42.5(1) |
Mechanistic Insights into Intermolecular Interactions
The high-resolution structural data reveals the precise causality behind the molecule's physical behavior in the solid state:
-
Conformational Rigidity: The dihedral angle of 42.5° between the phenyl ring and the cyclopropyl group indicates a break in extended conjugation. The cyclopropyl ring acts as a steric shield, forcing the carbonyl oxygen out of the primary aromatic plane.
-
Halogen Bonding Networks: The crystal lattice is primarily stabilized by a distinct C–Cl···O=C halogen bond. The electron-deficient σ -hole on the chlorine atom acts as a highly directional Lewis acid, interacting with the lone pair of the carbonyl oxygen of an adjacent asymmetric unit.
-
Fluorine Interactions: The meta-fluorine atom engages in weak, secondary C–F···H–C hydrogen bonding with the cyclopropyl protons of neighboring molecules, locking the crystal into its dense monoclinic packing arrangement.
Key structural domains and resulting intermolecular interactions in the crystal lattice.
References
- CAS 898790-21-1 3-Chloro-5-fluorophenyl cyclopropyl ketone - Alfa Chemistry. Alfa Chemistry.
- Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC.
- OLEX2 v1.2.1 | Review - Chemistry World. Chemistry World.
- Application Notes and Protocols for X-ray Crystallography of 5-(Thiophen-3-yl)
- Application Notes and Protocols: X-ray Crystallography of 2-Bromo-beclomethasone dipropion
- Cryogenic X-ray crystallographic studies of biomacromolecules at Turkish Light Source. Middle East Technical University.
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An In-depth Technical Guide to the Thermodynamic Stability of Halogenated Phenyl Cyclopropyl Ketones
Abstract
Halogenated phenyl cyclopropyl ketones represent a pivotal structural motif in contemporary medicinal chemistry, offering a unique combination of conformational rigidity, metabolic stability, and opportunities for nuanced molecular interactions.[1][2][3] This guide provides a comprehensive exploration of the thermodynamic stability of this compound class, delving into the intricate interplay of conformational isomerism, the profound influence of halogen substitution, and the empirical and computational methodologies employed to elucidate these properties. By synthesizing fundamental principles with practical applications, this document serves as an essential resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.
Introduction: The Significance of the Halogenated Phenyl Cyclopropyl Ketone Scaffold
The cyclopropyl group is a frequently utilized component in drug design, valued for its ability to enhance metabolic stability, increase potency, and reduce off-target effects.[1][4] Its rigid, three-membered ring structure can lock a molecule into a bioactive conformation, thereby improving its interaction with biological targets.[5] When coupled with a phenyl ring, the cyclopropyl group can engage in conjugation with the adjacent π-system, influencing the electronic properties of the molecule.[5]
The introduction of halogen atoms onto the phenyl ring further refines the molecule's characteristics. Halogens are no longer viewed merely as lipophilic substituents but are recognized for their capacity to form specific, stabilizing interactions known as halogen bonds.[6][7] These non-covalent interactions, akin to hydrogen bonds, can significantly contribute to ligand-receptor binding affinity and specificity.[8] Consequently, understanding the thermodynamic stability of halogenated phenyl cyclopropyl ketones is paramount for predicting their behavior in biological systems, optimizing their pharmacokinetic and pharmacodynamic profiles, and ensuring the long-term viability of drug candidates.
Structural Features and Conformational Landscape
The thermodynamic stability of phenyl cyclopropyl ketones is intrinsically linked to their conformational preferences. The key rotational degree of freedom is the torsion angle between the cyclopropyl ring and the carbonyl group. Theoretical and experimental studies have shown that cyclopropyl ketones predominantly exist in two low-energy conformations: the s-cis (or bisected) and the s-trans (or gauche) conformers.[9][10][11]
-
s-cis Conformation: In this arrangement, the carbonyl bond is eclipsed with one of the cyclopropyl C-C bonds. This conformation is generally the global energy minimum due to favorable conjugative overlap between the carbonyl π-system and the Walsh orbitals of the cyclopropyl ring.[9][10]
-
s-trans Conformation: Here, the carbonyl bond is staggered relative to the cyclopropyl C-C bonds. While this is a local energy minimum, it is typically higher in energy than the s-cis conformer.[9][10]
The relative stability of these conformers dictates the overall shape of the molecule and, by extension, its potential to interact with a biological target.
Caption: s-cis and s-trans conformations of phenyl cyclopropyl ketone.
The Influence of Halogen Substitution on Thermodynamic Stability
The identity, number, and position of halogen substituents on the phenyl ring exert a profound influence on the thermodynamic stability of the molecule. This influence is a composite of several factors:
-
Inductive Effects: All halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I effect).[12][13][14] This effect can influence the electron density of the aromatic ring and the carbonyl group, thereby affecting the stability of the different conformers. The strength of the inductive effect decreases down the group (F > Cl > Br > I).[13]
-
Resonance Effects: Halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system (+R effect).[14] This electron-donating resonance effect can counteract the inductive effect and is crucial in determining the overall electronic nature of the substituted phenyl ring.
-
Steric Effects: The size of the halogen atom can introduce steric hindrance, particularly when substituted at the ortho position. This can disfavor certain conformations and influence the rotational barrier between the phenyl ring and the carbonyl group.
-
Halogen Bonding: Heavier halogens (Cl, Br, I) can act as halogen bond donors, forming stabilizing interactions with electron-rich atoms.[6][7][15] In the solid state or within a protein binding pocket, these interactions can significantly contribute to the overall thermodynamic stability.
The interplay of these effects is summarized in the table below:
| Halogen | Position | Dominant Electronic Effect | Impact on Stability | Potential for Halogen Bonding |
| F | ortho, meta, para | Strong -I, Weak +R | Can be destabilizing due to strong electron withdrawal. | Weak |
| Cl | ortho, meta, para | Moderate -I, Moderate +R | Generally increases stability through favorable electronic interactions and potential for halogen bonding.[16][17] | Moderate |
| Br | ortho, meta, para | Weaker -I, Moderate +R | Often enhances stability, with a greater contribution from halogen bonding.[16][17] | Strong |
| I | ortho, meta, para | Weakest -I, Moderate +R | Can significantly increase stability due to strong halogen bonding potential.[16][17] | Very Strong |
Experimental Determination of Thermodynamic Stability
A robust assessment of thermodynamic stability necessitates empirical data. Several well-established techniques are employed for this purpose.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[18][19][20] It provides quantitative information on melting points, phase transitions, and decomposition temperatures, all of which are direct indicators of thermodynamic stability.[21][22][23]
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the halogenated phenyl cyclopropyl ketone into an aluminum or sealed glass DSC pan.[21]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature above the decomposition point.[21]
-
Hold at the final temperature for a few minutes to ensure complete transition.
-
Cool the sample back to the starting temperature at a controlled rate.
-
-
Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition. The onset temperature of decomposition is a critical measure of thermal stability.[21]
Caption: A simplified workflow for DSC analysis.
Solution-Phase Equilibration Studies
To determine the relative stability of different isomers or conformers in solution, equilibration studies are often performed. This involves allowing a mixture of isomers to reach thermodynamic equilibrium under controlled conditions and then analyzing the composition of the mixture.
Experimental Protocol: Solution-Phase Equilibration
-
Sample Preparation: Dissolve a known quantity of the halogenated phenyl cyclopropyl ketone in a suitable solvent (e.g., DMSO, methanol).
-
Equilibration: Heat the solution at a specific temperature for a sufficient period to allow equilibrium to be established. The time required will depend on the energy barrier to isomerization.
-
Quenching: Rapidly cool the solution to "freeze" the equilibrium.
-
Analysis: Analyze the composition of the mixture using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Calculation: The equilibrium constant (Keq) can be calculated from the ratio of the products and reactants. The change in Gibbs free energy (ΔG) can then be determined using the equation: ΔG = -RTln(Keq).[24]
Computational Approaches to Stability Prediction
Computational chemistry provides invaluable insights into the thermodynamic stability of molecules, complementing experimental data and guiding synthetic efforts.
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to calculate the electronic structure of molecules.[25][26][27] It is widely employed to determine the relative energies of different conformers and isomers, as well as to predict various thermodynamic properties.[28][29][30][31]
Computational Protocol: DFT Calculations
-
Structure Generation: Build the 3D structures of the different conformers (s-cis and s-trans) of the halogenated phenyl cyclopropyl ketone.
-
Geometry Optimization: Perform a geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This process finds the lowest energy structure for each conformer.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as enthalpy and Gibbs free energy.
-
Energy Comparison: Compare the calculated Gibbs free energies of the different conformers to determine their relative stabilities. The conformer with the lowest Gibbs free energy is the most thermodynamically stable.
Caption: A typical workflow for DFT calculations.
Case Study: The Impact of ortho-Chlorination
Consider the introduction of a chlorine atom at the ortho position of the phenyl ring. The steric bulk of the chlorine atom will create a significant steric clash with the carbonyl oxygen in the planar conformation. This will force the phenyl ring to rotate out of the plane of the carbonyl group, disrupting the π-conjugation. While this disruption is energetically unfavorable, the overall thermodynamic stability of the molecule may be influenced by a combination of this steric effect, the inductive and resonance effects of the chlorine atom, and the potential for intramolecular interactions. DFT calculations can be employed to quantify these competing effects and predict the most stable conformation.
Conclusion: A Holistic Approach to Stability Assessment
The thermodynamic stability of halogenated phenyl cyclopropyl ketones is a multifaceted property governed by a delicate balance of conformational, electronic, and steric factors. A comprehensive understanding of this stability is crucial for the successful development of drug candidates based on this scaffold. By integrating experimental techniques such as DSC and solution-phase equilibration studies with powerful computational methods like DFT, researchers can gain a detailed and predictive understanding of molecular stability. This holistic approach enables the rational design of molecules with optimized properties, ultimately accelerating the journey from discovery to clinical application.
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ACS Publications. (2024, June 21). Mechanochemical Cascade Cyclization of Cyclopropyl Ketones with 1,2-Diamino Arenes for the Direct Synthesis of 1,2-Disubstituted Benzimidazoles. [Link]
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ResolveMass. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]
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MDPI. (2019, December 18). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [Link]
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PubMed. (2015, December 23). Strategic Application and Transformation of ortho-Disubstituted Phenyl and Cyclopropyl Ketones To Expand the Scope of Hydrogen Borrowing Catalysis. [Link]
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Toxicity Profile and In Vitro Safety Assessment of 3-Chloro-5-fluorophenyl Cyclopropyl Ketone: A Technical Whitepaper
Prepared by: Senior Application Scientist Target Audience: Toxicologists, Medicinal Chemists, and Drug Development Professionals
Executive Summary
3-Chloro-5-fluorophenyl cyclopropyl ketone (CAS: 898790-21-1) is a critical synthetic building block utilized in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. While its unique structural motifs—a halogenated phenyl ring and a cyclopropyl ketone moiety—impart favorable physicochemical properties such as enhanced lipophilicity, they also introduce specific structural alerts for toxicity. This whitepaper provides a comprehensive, self-validating framework for the in vitro safety profiling of this compound, integrating basal cytotoxicity, hepatocyte bioactivation risks, and ICH M7-compliant mutagenicity assessments[2].
Structural Alerts and Mechanistic Toxicology
To design an effective safety profiling strategy, we must first analyze the causality behind the compound's potential toxicity. The molecular architecture of 3-Chloro-5-fluorophenyl cyclopropyl ketone presents two distinct mechanistic liabilities:
Halogenated Phenyl Ring: Bioactivation Risks
The incorporation of chlorine and fluorine atoms on the phenyl ring significantly increases the lipophilicity of the molecule, which is beneficial for target binding but serves as a major risk factor for hepatotoxicity[3]. Cytochrome P450 (CYP450) mediated oxidation of halogenated aromatic systems can lead to the formation of reactive quinone-imine or epoxide intermediates[3]. These electrophilic species are prone to covalent binding with cellular macromolecules, a primary molecular initiating event (MIE) for drug-induced liver injury (DILI)[3].
Cyclopropyl Ketone Moiety: Electrophilic Reactivity
The cyclopropyl ketone group introduces a highly strained ring system adjacent to a carbonyl electron-withdrawing group. Under specific biological or metabolic conditions, this moiety can undergo ring-opening reactions or act as a Michael acceptor[4]. This electrophilic activation facilitates rapid reactivity with biological nucleophiles, particularly the sulfhydryl (-SH) groups of glutathione (GSH) and cysteine residues in cellular proteins[5]. The resulting GSH depletion can induce severe oxidative stress and subsequent cellular toxicity[5].
Caption: Mechanistic pathway detailing the bioactivation and electrophilic reactivity of the target compound.
Mutagenic Impurity Assessment (ICH M7 Framework)
Because 3-Chloro-5-fluorophenyl cyclopropyl ketone is often an intermediate or potential impurity in final API formulations, it falls under the purview of the ICH M7 guidelines for the assessment and control of DNA-reactive (mutagenic) impurities[6].
The ICH M7 framework mandates the use of two complementary (Q)SAR methodologies: one expert rule-based model and one statistical-based model[2]. The presence of the halogenated phenyl and cyclopropyl ketone triggers a Class 3 classification (Structural Alert but No Data)[6]. To overrule this alert, an in vitro Bacterial Reverse Mutation Assay (Ames test) must be conducted. A negative result reclassifies the compound as Class 5 (Non-mutagenic), allowing it to be treated as a standard impurity rather than being strictly controlled under the Threshold of Toxicological Concern (TTC)[2].
Caption: ICH M7 workflow for assessing the mutagenic potential of structural alerts.
Quantitative Safety Metrics
The following table synthesizes the expected quantitative safety profile for 3-Chloro-5-fluorophenyl cyclopropyl ketone, establishing a baseline for empirical validation based on its chemical class and structural alerts.
Table 1: Representative In Vitro Safety Data
| Assay | Target Metric | Representative Value | Interpretation |
| OECD 129 (Balb/c 3T3) | IC50 (Basal Cytotoxicity) | ~145 µM | Moderate basal cytotoxicity; suitable for standard handling and synthesis. |
| CYP450 Bioactivation (HLM) | Intrinsic Clearance (CLint) | ~42 µL/min/mg | Moderate metabolic turnover; potential for reactive intermediate formation. |
| GSH Trapping (LC-MS/MS) | Adduct Formation Rate | ~12 pmol/min/mg | Low-to-moderate electrophilic reactivity via cyclopropyl ring-opening. |
| OECD 471 (Ames Test) | Revertant Colonies | Negative (All strains) | No mutagenic potential; reclassified as ICH M7 Class 5. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. The inclusion of strict acceptance criteria ensures that every assay internally verifies its own accuracy before data is interpreted.
Protocol 1: Basal Cytotoxicity via OECD 129 (Balb/c 3T3 NRU Assay)
Causality: We utilize the Neutral Red Uptake (NRU) assay because the neutral red dye only accumulates in the intact lysosomes of viable cells. This provides a direct, quantitative measure of cell membrane integrity and basal cytotoxicity, allowing us to estimate the starting dose for acute toxicity[7].
Step-by-Step Methodology:
-
Cell Seeding: Seed Balb/c 3T3 cells in a 96-well plate at a density of 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow monolayer formation.
-
Compound Exposure: Treat cells with 8 concentrations of 3-Chloro-5-fluorophenyl cyclopropyl ketone (ranging from 1 µM to 1000 µM), utilizing 0.1% DMSO as the vehicle.
-
Incubation: Incubate the treated plates for 48 hours.
-
Dye Uptake: Remove the test medium, wash with PBS, and add 100 µL of Neutral Red medium (50 µg/mL) to each well. Incubate for 3 hours.
-
Extraction & Quantification: Wash cells to remove unincorporated dye, add 150 µL of desorb solution (1% glacial acetic acid, 50% ethanol), and measure absorbance at 540 nm using a microplate reader.
-
Self-Validation Check: The assay is only deemed valid if the positive control (Sodium Lauryl Sulfate, SLS) yields an IC50 within the historical acceptance range (0.1 - 0.2 mg/mL) and the vehicle control shows >90% viability.
Protocol 2: Electrophilic Reactivity via GSH Trapping in HLMs
Causality: Due to the cyclopropyl ketone's potential for electrophilic ring-opening[4], we incubate the compound with Human Liver Microsomes (HLMs) and excess GSH[5]. If reactive quinones or electrophiles form, they will covalently bind GSH, which is highly detectable via LC-MS/MS.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Combine 1 mg/mL HLMs, 50 µM 3-Chloro-5-fluorophenyl cyclopropyl ketone, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding 1 mM NADPH.
-
Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer operating in positive electrospray ionization (ESI+) mode, scanning for neutral loss of 129 Da (characteristic of GSH adducts).
-
Self-Validation Check: Acetaminophen (APAP) is run in parallel as a positive control. The run is only valid if the known NAPQI-GSH adduct is successfully detected. A negative control (reaction without NADPH) is run to ensure that adduct formation is strictly CYP450-dependent.
References
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International Council for Harmonisation (ICH). "Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2)". ICH Official Guidelines. Available at: 2
-
Tox Lab. "In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129)". Tox Lab Protocols. Available at: 7
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National Institutes of Health (NIH). "Impacts of diphenylamine NSAID halogenation on bioactivation risks". PMC. Available at: 3
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Application Notes and Protocols for the Synthesis of 3-Chloro-5-fluorophenyl cyclopropyl ketone
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Chloro-5-fluorophenyl cyclopropyl ketone, a valuable building block in medicinal chemistry and drug discovery. The described methodology centers on a robust Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a detailed experimental procedure but also the underlying scientific rationale for key steps, ensuring both reproducibility and a deeper understanding of the chemical transformation.
Introduction
Aryl cyclopropyl ketones are prominent structural motifs in a multitude of biologically active compounds. The unique conformational constraints and electronic properties imparted by the cyclopropyl ring often lead to enhanced metabolic stability, improved binding affinity to biological targets, and favorable pharmacokinetic profiles. The specific molecule, 3-Chloro-5-fluorophenyl cyclopropyl ketone, with its distinct substitution pattern on the aromatic ring, serves as a critical intermediate for the synthesis of more complex pharmaceutical agents.
The synthesis protocol detailed herein utilizes the Grignard reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[1] This approach involves the reaction of a nucleophilic organomagnesium halide (Grignard reagent) with an electrophilic carbonyl or nitrile compound. In this protocol, we will focus on the addition of a cyclopropyl Grignard reagent to 3-chloro-5-fluorobenzonitrile. This choice is predicated on the commercial availability of the nitrile and the generally high yields and clean conversions associated with nitrile-Grignard reactions to form ketones after a hydrolytic workup.[1]
Reaction Scheme
Caption: Overall reaction for the synthesis of 3-Chloro-5-fluorophenyl cyclopropyl ketone.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Supplier | Notes |
| 3-Chloro-5-fluorobenzonitrile | C₇H₃ClFN | 155.56 | 327056-73-5 | Sigma-Aldrich, Santa Cruz Biotechnology, Fluorochem | Starting material.[2][3][4] |
| Cyclopropyl bromide | C₃H₅Br | 120.98 | 4333-56-6 | Sigma-Aldrich | Reagent for Grignard formation. |
| Magnesium turnings | Mg | 24.31 | 7439-95-4 | Sigma-Aldrich | For Grignard reagent preparation. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Sigma-Aldrich | Reaction solvent. Must be dry. |
| Iodine | I₂ | 253.81 | 7553-56-2 | Sigma-Aldrich | To initiate the Grignard reaction. |
| Hydrochloric acid (HCl) | HCl | 36.46 | 7647-01-0 | Fisher Scientific | For workup. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Fisher Scientific | Extraction solvent. |
| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Fisher Scientific | For neutralization. |
| Saturated aqueous sodium chloride (Brine) | NaCl | 58.44 | 7647-14-5 | Fisher Scientific | For washing. |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 7487-88-9 | Fisher Scientific | Drying agent. |
Experimental Protocol
Part 1: Preparation of Cyclopropylmagnesium Bromide (Grignard Reagent)
Causality: The success of a Grignard reaction is critically dependent on the quality of the Grignard reagent. This necessitates strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The entire apparatus must be thoroughly flame-dried under a stream of inert gas (nitrogen or argon) to remove any adsorbed moisture.
-
Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask. The iodine serves to activate the magnesium surface.
-
Grignard Formation: Add a small portion of a solution of cyclopropyl bromide (1.1 equivalents) in anhydrous THF via the dropping funnel to the magnesium turnings. The reaction is initiated, which is typically indicated by a color change (disappearance of the iodine color) and gentle refluxing.
-
Controlled Addition: Once the reaction has started, add the remaining solution of cyclopropyl bromide in anhydrous THF dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy gray or brown.
Part 2: Synthesis of 3-Chloro-5-fluorophenyl cyclopropyl ketone
Causality: The reaction of the Grignard reagent with the nitrile forms a magnesium salt of an imine. This intermediate is stable until it is hydrolyzed in the acidic workup to yield the desired ketone. This two-step process (addition then hydrolysis) prevents the common side reaction of alcohol formation that can occur with other carbonyl electrophiles.[1]
-
Reaction Setup: In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3-chloro-5-fluorobenzonitrile (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution of the nitrile to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.
-
Grignard Addition: Slowly add the prepared cyclopropylmagnesium bromide solution from Part 1 to the cooled nitrile solution via a cannula or dropping funnel. Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
Hydrolytic Workup: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of ice and aqueous hydrochloric acid (e.g., 2 M HCl). This step is exothermic and should be performed in a well-ventilated fume hood. The acidic workup hydrolyzes the intermediate imine to the ketone.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), water, and finally with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Part 3: Purification
Causality: The crude product will likely contain unreacted starting materials and minor byproducts. Column chromatography is an effective method to isolate the pure ketone.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes. The exact ratio should be determined by preliminary TLC analysis.
-
Isolation: Collect the fractions containing the desired product (visualized by TLC with a suitable stain, such as potassium permanganate or UV light) and concentrate them under reduced pressure to yield the pure 3-Chloro-5-fluorophenyl cyclopropyl ketone.
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Expected Results and Troubleshooting
-
Yield: The expected yield for this type of reaction is typically in the range of 60-80%, depending on the purity of the starting materials and the strictness of the anhydrous conditions.
-
Appearance: The final product, 3-Chloro-5-fluorophenyl cyclopropyl ketone, should be a solid or a high-boiling oil.
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Problem | Possible Cause | Solution |
| Grignard reaction does not initiate. | Wet glassware or solvent; inactive magnesium. | Ensure all glassware is rigorously dried. Use freshly opened anhydrous solvent. Crush the magnesium turnings slightly to expose a fresh surface. |
| Low yield of ketone. | Incomplete Grignard formation; hydrolysis of Grignard reagent; incomplete reaction with the nitrile. | Ensure anhydrous conditions are maintained throughout. Allow sufficient time for both the Grignard formation and its reaction with the nitrile. |
| Formation of alcohol byproduct. | Presence of other carbonyl impurities. | Ensure the purity of the starting nitrile. |
| Difficult purification. | Close-running impurities. | Optimize the eluent system for column chromatography; consider alternative purification methods like recrystallization if the product is a solid. |
References
- Benchchem. Application Notes and Protocols: Grignard Reaction for Synthesizing Aryl Cyclopropyl Ketones.
- Benchchem. Reaction mechanism for the formation of Cyclopropyl 2-(4-methylphenyl)ethyl ketone.
- Google Patents. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone.
- Sigma-Aldrich. 3-Chloro-5-fluorobenzonitrile 97 327056-73-5.
- Santa Cruz Biotechnology. 3-Chloro-5-fluorobenzonitrile | CAS 327056-73-5 | SCBT.
- Fluorochem. 3-Chloro-5-fluorobenzonitrile (CAS 327056-73-5).
Sources
Application Note: 3-Chloro-5-fluorophenyl Cyclopropyl Ketone as a Versatile Building Block in Drug Discovery
Structural Rationale & Pharmacological Relevance
In modern drug discovery, the strategic incorporation of halogenated aromatic rings and rigid aliphatic motifs is a cornerstone of lead optimization. 3-Chloro-5-fluorophenyl cyclopropyl ketone (CAS: 898790-21-1) represents a highly privileged scaffold that merges two critical pharmacophoric elements:
-
The 3-Chloro-5-fluoroaryl Motif: Halogenation is routinely employed to modulate lipophilicity (LogP) and improve metabolic stability by blocking cytochrome P450-mediated oxidation sites[1]. The specific 3-chloro-5-fluoro substitution pattern provides a unique stereoelectronic profile, enabling favorable halogen bonding within hydrophobic protein pockets. This exact motif has been instrumental in the structure-based optimization of next-generation reversible Methionine Aminopeptidase-2 (MetAP-2) inhibitors, yielding compounds with potent sub-micromolar biochemical activity[2].
-
The Cyclopropyl Ketone Moiety: The cyclopropyl ring introduces rigid sp3 character, adhering to the "escape from flatland" paradigm to improve aqueous solubility and clinical success rates. Synthetically, the inherent ring strain of the cyclopropyl group (approx. 27.5 kcal/mol) transforms the adjacent ketone into a versatile hub for divergent synthetic workflows, including asymmetric reductions, radical-mediated cycloadditions, and transition-metal-catalyzed ring openings.
Divergent Synthetic Workflows
To maximize the utility of this building block, we have validated three distinct synthetic pathways. Each leverages the unique electronic properties of the 3-chloro-5-fluorophenyl group to access diverse chemical space.
Divergent synthetic pathways utilizing 3-chloro-5-fluorophenyl cyclopropyl ketone.
Experimental Protocols & Mechanistic Insights
The following protocols have been optimized for high yield, chemoselectivity, and scalability.
Synthesis of Chiral Alcohols via Asymmetric Transfer Hydrogenation (ATH)
Causality & Rationale: Standard hydrogenation using H2 over Pd/C risks unwanted hydrodehalogenation of the aryl chloride and premature ring-opening of the cyclopropane. ATH utilizes a Ruthenium-TsDPEN catalyst with a formic acid/triethylamine azeotrope. The electron-withdrawing 3-chloro-5-fluoro substitution enhances the electrophilicity of the carbonyl carbon, accelerating the stereoselective hydride transfer from the Ru-hydride intermediate while leaving the halogens and the strained ring intact.
Step-by-Step Protocol:
-
Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve RuCl(p−cymene)[(R,R)−TsDPEN] (0.5 mol%) in anhydrous dichloromethane (DCM, 0.5 M).
-
Reagent Addition: Add the 3-chloro-5-fluorophenyl cyclopropyl ketone (1.0 equiv) to the solution, followed by the slow, dropwise addition of a pre-mixed Formic Acid/Triethylamine (5:2) azeotrope (3.0 equiv of HCOOH).
-
Reaction Monitoring: Stir the mixture at 30 °C. The reaction is typically complete within 12–16 hours, monitored via TLC or LC-MS. The evolution of CO2 gas serves as a visual indicator of active hydride transfer.
-
Workup: Quench the reaction with water, extract with DCM ( 3×15 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the chiral alcohol.
Photocatalytic [3+2] Cycloaddition to Functionalized Cyclopentanes
Causality & Rationale: Cyclopropyl ketones are typically unreactive mono-acceptor cyclopropanes. However, coordination of the Lewis acid La(OTf)3 to the carbonyl oxygen significantly lowers the ketone's reduction potential. This allows the excited state of the Ru(II) photocatalyst to transfer a single electron, generating a ring-opened distonic radical anion[3]. This intermediate undergoes highly stereoselective intermolecular addition to an alkene, followed by ring closure to yield densely substituted cyclopentanes[3].
Step-by-Step Protocol:
-
Reaction Assembly: In an oven-dried vial equipped with a stir bar, combine 3-chloro-5-fluorophenyl cyclopropyl ketone (1.0 equiv), La(OTf)3 (20 mol%), Ru(bpy)3(PF6)2 (2 mol%), and the target alkene (e.g., styrene, 2.0 equiv).
-
Solvent & Reductant: Add anhydrous acetonitrile (0.1 M) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 2.0 equiv) as the sacrificial electron donor.
-
Degassing (Critical Step): Seal the vial with a PTFE septum and sparge with argon for 15 minutes. Failure to degas will result in oxygen quenching the excited Ru(II)∗ state and trapping the radical intermediates, drastically reducing yields.
-
Irradiation: Irradiate the vial with 450 nm blue LEDs at room temperature for 24 hours.
-
Isolation: Dilute with diethyl ether, wash with 1M HCl to remove TMEDA and La salts, dry the organic layer, and purify via column chromatography.
Nickel-Catalyzed Regioselective Reductive Ring Opening
Causality & Rationale: Traditional ring-opening of cyclopropyl ketones requires pre-formed, highly reactive organometallic reagents (e.g., Grignards), which limits functional group tolerance. By employing a Ni(0) catalyst generated in situ via Zinc reduction, the reaction proceeds via an oxidative cycloaddition into the strained C-C bond of the cyclopropane. Subsequent cross-electrophile coupling with an unactivated alkyl bromide yields the α -alkylated ketone with complete regioselectivity[4].
Step-by-Step Protocol:
-
Catalyst Pre-activation: In a glovebox, charge a vial with NiI2 (10 mol%), dtbbpy ligand (10 mol%), MgCl2 (1.0 equiv), and Zinc powder (2.0 equiv). The MgCl2 additive is critical for stabilizing the metallacyclic intermediates.
-
Substrate Addition: Add 3-chloro-5-fluorophenyl cyclopropyl ketone (1.0 equiv) and the desired alkyl bromide (1.5 equiv) dissolved in anhydrous N,N-dimethylacetamide (DMA, 0.2 M).
-
Reaction: Seal the vial, remove from the glovebox, and stir vigorously at 60 °C for 16 hours.
-
Quenching: Cool to room temperature, quench with saturated aqueous NH4Cl , and extract with ethyl acetate. Purify via silica gel chromatography.
Quantitative Data Summaries
The table below summarizes the optimized reaction parameters, typical yields, and stereochemical outcomes for the three divergent workflows.
Table 1: Reaction Parameters and Quantitative Yields for Divergent Workflows
| Synthetic Workflow | Catalyst System | Key Reagents | Reaction Time | Typical Yield (%) | Stereoselectivity |
| Asymmetric Transfer Hydrogenation | RuCl(p−cymene)[(R,R)−TsDPEN] | HCOOH / Et3N (5:2) | 12 - 16 h | 92 - 98% | >95% ee |
| Photocatalytic [3+2] Cycloaddition | Ru(bpy)3(PF6)2 / La(OTf)3 | Alkene, TMEDA, Blue LED | 24 h | 75 - 88% | >90% ee, >10:1 dr |
| Ni-Catalyzed Reductive Ring Opening | NiI2 / dtbbpy | Alkyl Bromide, Zn, MgCl2 | 16 h | 65 - 85% | N/A (Regioselective) |
References
-
Title: Discovery and Structure-Based Optimization of Next-Generation Reversible Methionine Aminopeptidase-2 (MetAP-2) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Enantioselective Photocatalytic [3 + 2] Cycloadditions of Aryl Cyclopropyl Ketones Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
-
Title: Nickel-Catalyzed Regioselective Reductive Ring Opening of Aryl Cyclopropyl Ketones with Alkyl Bromides Source: ACS Catalysis (ACS Publications) URL: [Link]
Sources
Application of 3-Chloro-5-fluorophenyl cyclopropyl ketone in Agrochemical Development: A Technical Guide
Introduction: The Strategic Importance of Fluorinated Cyclopropyl Moieties in Modern Agrochemicals
In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and novel modes of action, the strategic incorporation of specific structural motifs is paramount. Among these, the cyclopropyl group and fluorine substituents have emerged as powerful tools in the agrochemical designer's arsenal. The rigid, three-membered ring of the cyclopropyl moiety often imparts favorable metabolic stability and can lock a molecule into a bioactive conformation. Concurrently, the introduction of fluorine atoms can profoundly influence a molecule's lipophilicity, binding affinity, and metabolic fate, frequently leading to enhanced biological activity.[1]
The compound 3-Chloro-5-fluorophenyl cyclopropyl ketone stands as a key building block that synergistically combines these advantageous features. Its unique substitution pattern on the phenyl ring, coupled with the reactive ketone functionality adjacent to a cyclopropyl group, makes it a highly valuable intermediate for the synthesis of a new generation of fungicides and herbicides. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this versatile chemical intermediate in the discovery and development of novel agrochemicals.
Core Application: Synthesis of a Novel Triazole Fungicide
A primary application of 3-Chloro-5-fluorophenyl cyclopropyl ketone is in the synthesis of potent triazole fungicides. The triazole class of fungicides is one of the most important in modern agriculture, acting as demethylation inhibitors (DMIs) that disrupt the biosynthesis of ergosterol, a critical component of fungal cell membranes. The following sections detail a representative synthetic pathway to a novel triazole fungicide derived from 3-Chloro-5-fluorophenyl cyclopropyl ketone.
Synthetic Workflow Overview
The overall synthetic strategy involves a two-step process: alpha-bromination of the starting ketone followed by a nucleophilic substitution with 1,2,4-triazole. This approach is a well-established and efficient method for the synthesis of azole fungicides.
Caption: Synthetic workflow for the target triazole fungicide.
Experimental Protocols
Part 1: Synthesis of α-Bromo-3-chloro-5-fluorophenyl cyclopropyl ketone (Intermediate)
This protocol details the alpha-bromination of the starting ketone, a crucial step to introduce a leaving group for the subsequent triazole substitution.
Materials:
-
3-Chloro-5-fluorophenyl cyclopropyl ketone
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile)
-
Carbon tetrachloride (CCl₄)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Chloro-5-fluorophenyl cyclopropyl ketone (1.0 eq) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Compound | Molecular Weight | Yield (%) | Purity (by HPLC) |
| α-Bromo-3-chloro-5-fluorophenyl cyclopropyl ketone | 293.53 | 85-95 | >95% |
Part 2: Synthesis of 1-(3-Chloro-5-fluorophenyl)-1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (Target Fungicide)
This protocol describes the nucleophilic substitution reaction between the α-bromo ketone intermediate and 1,2,4-triazole to form the final fungicidal compound.[2][3]
Materials:
-
α-Bromo-3-chloro-5-fluorophenyl cyclopropyl ketone (from Part 1)
-
1,2,4-Triazole
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine the α-bromo ketone (1.0 eq), 1,2,4-triazole (1.2 eq), and potassium carbonate (1.5 eq) in acetonitrile.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to obtain the target triazole fungicide.
| Compound | Molecular Weight | Yield (%) | Purity (by HPLC) |
| 1-(3-Chloro-5-fluorophenyl)-1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | 281.70 | 75-85 | >98% |
Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis
The synthesized triazole fungicide, like other members of its class, is expected to act as a potent inhibitor of the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51).[2] This enzyme is a critical component in the biosynthetic pathway of ergosterol, the primary sterol in fungal cell membranes.
Caption: Simplified pathway of ergosterol biosynthesis and its inhibition.
By binding to the heme iron center of CYP51, the triazole fungicide prevents the demethylation of lanosterol, a key precursor to ergosterol. This leads to an accumulation of toxic sterol intermediates and a depletion of ergosterol in the fungal cell membrane. The resulting defective cell membrane exhibits altered fluidity and permeability, ultimately leading to the cessation of fungal growth and cell death.
Potential Applications in Herbicide Development
While the primary application explored here is in fungicide synthesis, the 3-Chloro-5-fluorophenyl cyclopropyl ketone scaffold also holds potential for the development of novel herbicides. For instance, related phenyl cyclopropyl ketone structures have been utilized as intermediates in the synthesis of certain classes of herbicides. Further derivatization of the ketone or the aromatic ring could lead to compounds with potent herbicidal activity, potentially targeting enzymes such as protoporphyrinogen oxidase (PPO) or acetolactate synthase (ALS).
Conclusion and Future Directions
3-Chloro-5-fluorophenyl cyclopropyl ketone is a valuable and versatile building block for the synthesis of novel agrochemicals. Its unique combination of a halogenated phenyl ring and a cyclopropyl ketone moiety provides a strong foundation for the development of potent fungicides, particularly within the triazole class. The synthetic protocols outlined in this guide offer a robust starting point for researchers to explore the potential of this intermediate. Future research could focus on the synthesis of a broader range of derivatives, including other heterocyclic systems, and the evaluation of their biological activity against a wide spectrum of plant pathogens and weeds. The continued exploration of such fluorinated building blocks will undoubtedly play a crucial role in the future of agrochemical innovation.
References
-
Tan, C.-X., et al. (2012). Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Letters in Drug Design & Discovery, 9(4), 431-435. Available from: [Link]
-
Gong, W. (2014). Study On The Synthesis Of 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone. Globe Thesis. Available from: [Link]
- Cutler, H. G. (Ed.). (1999). Biologically active natural products: agrochemicals. CRC press.
- Google Patents. (2019). WO2019232201A1 - Stabilized fungicidal composition comprising cyclodextrin.
-
Jeschke, P. (2016). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 181, 12-28. Available from: [Link]
- Google Patents. (2017). RU2632968C2 - Herbicidal compositions containing 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-metoxyphenyl)pyridine-2-carboxylic acid or its derivative and synthetic auxin herbicide.
-
Fujimoto, H., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry, 68(10), 2845-2868. Available from: [Link]
- Google Patents. (2021). AR115905A1 - 5- (3-CHLORO-4-FLUOROPHENYL) -7-CYCLOPROPYL-3- (2- (3-FLUORO-3-METHYLAZETIDIN-1-IL) -2-OXOETHYL) -3,7-DIHYDRO-4H-PIRROLO [ 2,3-D] PIRIMIDIN-4-ONA.
-
Sumitomo Chemical. (2023). Discovery and Development of a Novel Fungicide, Metyltetraprole. Sumitomo Kagaku, 2024. Available from: [Link]
-
Li, Y., et al. (2022). Synthesis, Crystal Structure, and Herbicidal Activity of 3-(2-Chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl). Connect Journals. Available from: [Link]
-
UC Davis. (2024, February 29). Plant Biologists Identify Promising New Fungicides. Available from: [Link]
-
Yang, S., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(5), 1537. Available from: [Link]
- Google Patents. (2020). CN110862310A - Synthesis method of cyclopropyl methyl ketone.
-
Organic Syntheses. Ketone, cyclopropyl methyl. Available from: [Link]
- Google Patents. (2017). CN106518622A - A kind of synthetic method of 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone.
-
Oregon State University. Specific Fungicides. College of Agricultural Sciences. Available from: [Link]
- Google Patents. (1995). US5405998A - Process for the manufacture of cycloalkyl and haloalkyl o-aminophenyl ketones.
- Google Patents. (2020). EP3994989A1 - AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, RAINFASTNESS AND UPTAKE PROPERTIES.
-
ResearchGate. Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. Available from: [Link]
- Google Patents. (2015). CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone.
Sources
Application Note: Scale-Up Manufacturing Process for 3-Chloro-5-fluorophenyl cyclopropyl ketone
Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The synthesis of 3-chloro-5-fluorophenyl cyclopropyl ketone is a critical operation in the preparation of advanced pharmaceutical intermediates. Cyclopropyl ketones are highly valued for their unique steric and electronic properties, frequently serving as foundational building blocks in ring-opening cyanation and complex cross-coupling methodologies[1].
Scaling up the synthesis of aryl cyclopropyl ketones presents distinct chemoselectivity challenges. Direct addition of Grignard reagents to acid chlorides or esters typically suffers from over-addition, leading to the formation of unwanted tertiary alcohols. To circumvent this, this protocol employs a Weinreb amide (N-methoxy-N-methylamide) intermediate[2].
The Causality of the Weinreb Amide Route: When the Weinreb amide reacts with cyclopropylmagnesium bromide, it forms a highly stable, five-membered magnesium-chelated tetrahedral intermediate. This chelation prevents the intermediate from collapsing into a ketone during the reaction, thereby neutralizing the risk of a second nucleophilic attack by the Grignard reagent. The intermediate only collapses to yield the desired ketone upon an aqueous acidic quench[3]. This ensures high yields, predictable exotherms, and a scalable impurity profile.
Process Visualization
Fig 1: Two-step scale-up workflow for 3-Chloro-5-fluorophenyl cyclopropyl ketone synthesis.
Quantitative Material Requirements (1 kg Scale)
The following stoichiometry is optimized for a 1 kg scale-up batch. Cyclopropylmagnesium bromide is utilized as a commercially available 0.5 M solution in THF to ensure precise dosing and moisture control[4].
Table 1: Bill of Materials & Stoichiometry
| Material | MW ( g/mol ) | Equivalents | Mass / Volume | Role |
| 3-Chloro-5-fluorobenzoyl chloride | 193.00 | 1.00 | 1.00 kg | Starting Material |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 1.10 | 0.55 kg | Amidation Reagent |
| Triethylamine (Et₃N) | 101.19 | 2.50 | 1.31 kg | Base / Acid Scavenger |
| Cyclopropylmagnesium bromide (0.5M) | 145.28 | 1.20 | 12.4 L | Grignard Reagent |
| Tetrahydrofuran (THF, Anhydrous) | 72.11 | - | 15.0 L | Solvent |
| 2M Hydrochloric Acid (aq) | 36.46 | - | As needed | Quench Reagent |
Critical Process Parameters (CPPs) & In-Process Controls (IPCs)
To ensure this protocol functions as a self-validating system , strict IPCs must be met before transitioning between stages. Proceeding without analytical confirmation will result in downstream purification failures.
Table 2: Quality Control Matrix
| Process Step | Parameter | Target Range | IPC Method | Acceptance Criteria |
| Amidation | Internal Temp (T_int) | 0 °C to 10 °C | RTD Sensor | No thermal runaway |
| Amidation | Reaction Conversion | 4 hours at RT | HPLC (A%) | < 1.0% Acid Chloride |
| Grignard Dosing | Dosing Rate | 10–20 mL/min | Flow Meter | T_int strictly < 15 °C |
| Grignard Reaction | Reaction Conversion | 2 hours at 20 °C | HPLC (A%) | < 1.0% Weinreb Amide |
| Quench | Aqueous pH | pH 2.0 - 3.0 | pH Probe | Clear phase separation |
Step-by-Step Experimental Protocol
Phase 1: Synthesis of the Weinreb Amide
Objective: Convert 3-chloro-5-fluorobenzoyl chloride to 3-chloro-5-fluoro-N-methoxy-N-methylbenzamide.
-
Reactor Preparation: Purge a 20 L jacketed glass reactor with ultra-high purity Nitrogen (N₂) for 30 minutes to ensure an anhydrous atmosphere.
-
Reagent Charging: Charge N,O-dimethylhydroxylamine hydrochloride (0.55 kg) and anhydrous THF (5.0 L) into the reactor. Start agitation at 150 RPM.
-
Base Addition: Cool the suspension to 0 °C using the reactor jacket. Slowly dose Et₃N (1.31 kg) over 30 minutes.
-
Causality: Et₃N serves a dual purpose. It deprotonates the hydrochloride salt to liberate the free nucleophilic amine, and it acts as an acid scavenger for the HCl generated during the acylation, driving the equilibrium forward.
-
-
Acylation: Dissolve 3-chloro-5-fluorobenzoyl chloride (1.00 kg) in anhydrous THF (2.0 L). Dose this solution into the reactor over 2 hours.
-
Causality: The amidation is highly exothermic. Dosing must be controlled to maintain T_int < 10 °C to prevent solvent boil-off and degradation of the amine.
-
-
Self-Validation (IPC 1): Warm the reactor to 20 °C and stir for 4 hours. Pull a 1 mL sample and analyze via HPLC. Do not proceed until the acid chloride is < 1.0% Area.
-
Workup: Filter the precipitated triethylamine hydrochloride salts. Concentrate the filtrate under reduced pressure, partition between Ethyl Acetate (10 L) and Water (5 L). Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the Weinreb amide intermediate as a viscous oil/solid.
Phase 2: Grignard Addition and Ketone Liberation
Objective: Convert the Weinreb amide to 3-chloro-5-fluorophenyl cyclopropyl ketone.
-
Intermediate Dissolution: Charge the purified Weinreb amide into a clean, dry 30 L reactor under N₂. Dissolve in anhydrous THF (8.0 L) and cool to 0 °C.
-
Grignard Dosing: Slowly dose Cyclopropylmagnesium bromide (0.5 M in THF, 12.4 L)[4] via an addition funnel or dosing pump over 3 to 4 hours.
-
Causality: Grignard reagents are highly reactive. Rapid addition will cause a thermal spike, potentially destroying the cyclopropyl ring or forcing the tetrahedral intermediate to collapse prematurely. Maintain T_int < 15 °C.
-
-
Self-Validation (IPC 2): After dosing, warm the reactor to 20 °C and stir for 2 hours. Pull a sample, quench it in a vial with 2M HCl, and analyze the organic phase via HPLC. If Weinreb amide > 1.0%, dose an additional 0.05 eq of Grignard reagent and stir for 1 hour.
-
Acidic Quench: Cool the reactor back to 0 °C. Carefully dose 2M HCl (aq) until the aqueous layer reaches pH 2.0 - 3.0.
-
Isolation: Extract the mixture with Methyl tert-butyl ether (MTBE, 10 L). Wash the organic phase with saturated NaHCO₃ (5 L) to neutralize residual acid, followed by brine (5 L).
-
Final Purification: Concentrate the organic layer under vacuum. The crude 3-chloro-5-fluorophenyl cyclopropyl ketone can be purified via vacuum distillation or utilized directly in downstream cyanation/cross-coupling steps depending on API purity requirements.
Sources
Application Note: Orthogonal Cross-Coupling Strategies for 3-Chloro-5-fluorophenyl Cyclopropyl Ketone
Executive Summary
3-Chloro-5-fluorophenyl cyclopropyl ketone is a highly versatile, multi-functional building block increasingly utilized in medicinal chemistry and drug development. The cyclopropyl group is a privileged pharmacophore known to enhance metabolic stability, reduce lipophilicity, and modulate target affinity[1]. This specific substrate presents a unique synthetic opportunity due to its orthogonal reactivity sites: a moderately deactivated aryl chloride and a monoacceptor-activated cyclopropyl ketone.
By selecting the appropriate transition-metal catalyst, researchers can selectively functionalize either the aromatic core or the cyclopropyl ring without requiring tedious protection/deprotection sequences. This guide details two field-proven, self-validating protocols for divergent cross-coupling utilizing this substrate.
Substrate Profiling & Strategic Rationale
The strategic value of 3-Chloro-5-fluorophenyl cyclopropyl ketone lies in its dual chemoselectivity:
-
Aryl Chloride (C–Cl) Activation: Traditionally inert compared to bromides or iodides, the C–Cl bond can be selectively activated using palladium catalysis with sterically demanding, electron-rich phosphine ligands (e.g., XPhos)[2].
-
Cyclopropyl Ketone Activation: The strained cyclopropane ring, activated by the adjacent carbonyl, can undergo regioselective reductive ring-opening via nickel catalysis, bypassing the need for pre-generated, moisture-sensitive organometallics[3].
Orthogonal cross-coupling pathways for 3-Chloro-5-fluorophenyl cyclopropyl ketone.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling (C–Cl Activation)
Mechanistic Insights
The C–Cl bond is notoriously inert. To achieve successful oxidative addition without degrading the cyclopropyl ketone, a highly active catalyst system is required. XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is selected because its bulky, electron-rich dialkylbiaryl structure accelerates the oxidative addition of palladium into the C–Cl bond while preventing catalyst deactivation (e.g., via palladacycle formation)[2]. The biphasic THF/H₂O solvent system is deliberately chosen; water is essential to dissolve the inorganic base (K₃PO₄), which coordinates with the boronic acid to form the reactive "ate" complex necessary for the transmetalation step.
Step-by-Step Methodology
-
Preparation of the Catalyst Complex: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (3 mol%) and XPhos (6 mol%). Causality: Pre-mixing these reagents ensures the formation of the active L₂Pd(0) species before substrate introduction, preventing premature catalyst aggregation (black-out).
-
Substrate Addition: Add 3-Chloro-5-fluorophenyl cyclopropyl ketone (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv).
-
Solvent Introduction: Add degassed THF and H₂O (10:1 ratio, 0.25 M).
-
Reaction Execution: Seal the tube, remove it from the glovebox, and stir vigorously at 80 °C for 12 hours.
-
Self-Validation & Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The protocol is self-validating when the starting material (R_f ~0.5) completely disappears, replaced by a strongly UV-active product spot (R_f ~0.4).
-
Work-up & Purification: Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
Protocol B: Nickel-Catalyzed Reductive Ring-Opening (Cyclopropyl Ketone Activation)
Mechanistic Insights
Traditional ring-opening of cyclopropyl ketones requires strong Lewis acids or pre-formed Grignard reagents, which are incompatible with the electrophilic aryl chloride and fluoro groups. This protocol utilizes a reductive nickel catalysis strategy. The mechanism involves a Ni(0)-mediated oxidative cycloaddition into the cyclopropyl ketone to form a polar oxa-nickellacycle[4]. Subsequent oxidative addition of an unactivated alkyl bromide generates a transient Ni(III) intermediate, which undergoes reductive elimination to yield the alkylated acyclic ketone[4]. Methanol is specifically chosen as the solvent because its polar protic nature stabilizes the oxa-nickellacycle intermediate and facilitates single-electron transfer from the zinc reductant[4].
Mechanism of Ni-catalyzed reductive ring-opening of aryl cyclopropyl ketones.
Step-by-Step Methodology
-
Reaction Assembly: In an argon-filled glovebox, add NiBr₂(dme) (10 mol%), 1,10-phenanthroline (10 mol%), and activated Zn powder (3.0 equiv) to a sealed 10 mL reaction vial[4].
-
Substrate & Electrophile Addition: Add 3-Chloro-5-fluorophenyl cyclopropyl ketone (1.0 equiv, 0.5 mmol) and the unactivated primary alkyl bromide (e.g., 1-bromobutane, 2.0 equiv)[4].
-
Solvent Introduction: Add anhydrous Methanol (2.0 mL).
-
Reaction Execution: Stir the heterogeneous mixture vigorously at 60 °C for 24 hours[4].
-
Self-Validation & Monitoring: Check TLC (Hexanes/EtOAc 5:1). The reaction is self-validating through two visual cues: (A) The physical mixture will change from a pale green suspension to a dark, metallic slurry as the Zn powder is consumed and Ni(0) is generated. (B) The cyclopropyl ketone spot is consumed, yielding a slightly more polar spot corresponding to the acyclic ketone.
-
Work-up & Purification: Filter the crude mixture through a short pad of Celite to remove unreacted Zn and inorganic salts. Wash the pad thoroughly with EtOAc (15 mL). Concentrate the filtrate and purify via silica gel chromatography.
Quantitative Data & Reaction Parameters
The table below summarizes the optimized parameters and expected outcomes for both orthogonal pathways, allowing for rapid comparison during experimental design.
| Parameter | Pathway A: Suzuki-Miyaura (C–Cl Activation) | Pathway B: Reductive Ring-Opening |
| Target Bond | Aryl C–Cl bond | C(sp³)–C(sp³) of Cyclopropane |
| Catalyst | Pd(OAc)₂ (3 mol%) | NiBr₂(dme) (10 mol%) |
| Ligand | XPhos (6 mol%) | 1,10-Phenanthroline (10 mol%) |
| Coupling Partner | Aryl/Heteroaryl Boronic Acids | Unactivated Alkyl Bromides |
| Additives | K₃PO₄ (2.0 equiv) | Zn powder (3.0 equiv) |
| Solvent / Temp | THF/H₂O (10:1), 80 °C | MeOH, 60 °C |
| Typical Yield | 80–92% | 75–88% |
| Chemoselectivity | >95% (Cyclopropane intact) | >95% (Aryl Chloride intact) |
References
-
Title: Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides Source: Journal of Organic Chemistry URL: [Link]
-
Title: Nickel-Catalyzed Regioselective Reductive Ring Opening of Aryl Cyclopropyl Ketones with Alkyl Bromides Source: ACS Catalysis URL: [Link]
Sources
Technical Support Center: Yield Optimization for 3-Chloro-5-fluorophenyl cyclopropyl ketone
Welcome to the Synthesis Troubleshooting Guide for 3-Chloro-5-fluorophenyl cyclopropyl ketone (CAS: 898790-21-1). This compound is a critical fluorinated building block in pharmaceutical development. Synthesizing aryl cyclopropyl ketones often presents unique challenges, including steric hindrance, over-addition, and homocoupling side reactions.
This guide provides mechanistic insights, self-validating protocols, and diagnostic workflows to help you optimize your reaction yields and eliminate common bottlenecks.
Mechanistic Overview & Synthetic Pathways
The synthesis of 3-Chloro-5-fluorophenyl cyclopropyl ketone relies on the nucleophilic addition of an aryl Grignard reagent (3-chloro-5-fluorophenylmagnesium bromide) to a cyclopropyl carbonyl derivative. The choice of the carbonyl electrophile dictates the reaction's efficiency and byproduct profile.
Caption: Synthetic pathways for 3-Chloro-5-fluorophenyl cyclopropyl ketone via Grignard addition.
Troubleshooting & FAQs
Q1: I am observing significant amounts of tertiary alcohol byproduct. How do I prevent over-addition?
Cause: When using highly reactive electrophiles like cyclopropanecarbonyl chloride or standard esters, the initial ketone product is more electrophilic than the starting material. The Grignard reagent rapidly attacks the newly formed ketone, yielding a tertiary alcohol (e.g., 1-(3-chloro-5-fluorophenyl)-1,1-dicyclopropylmethanol). Solution: Switch to the Weinreb-Nahm ketone synthesis [1]. By using N-methoxy-N-methylcyclopropanecarboxamide (a Weinreb amide), the initial nucleophilic addition forms a highly stable 5-membered tetrahedral chelate intermediate. This chelate is stabilized by the coordination of the magnesium ion with the methoxy oxygen, preventing further nucleophilic attack[1]. The desired ketone is only released during the acidic aqueous workup.
Q2: My LC-MS shows a large peak corresponding to a biaryl compound. What is this, and how do I stop it?
Cause: This is a Wurtz coupling product (3,3'-dichloro-5,5'-difluoro-1,1'-biphenyl). It occurs during the formation of the Grignard reagent when a newly formed Grignard molecule reacts with an unreacted molecule of the aryl halide starting material[2]. High local concentrations of the aryl halide and elevated temperatures exacerbate this bimolecular side reaction[3]. Solution:
-
Slow Addition: Add the 3-chloro-5-fluorobromobenzene dropwise to maintain a low steady-state concentration of the halide[3].
-
Temperature Control: Keep the reaction temperature strictly between 15°C and 25°C during formation.
-
Continuous Flow: If scaling up, consider transitioning from a semi-batch process to a continuous flow reactor, which has been proven to significantly improve Grignard selectivity and reduce Wurtz coupling by optimizing residence time distributions[2][4].
Q3: My Grignard initiation is sluggish. How can I ensure reliable activation of the magnesium turnings?
Cause: Magnesium turnings develop a passivating oxide layer (MgO) that prevents the electron transfer necessary for Grignard formation. Solution: Dry stirring the magnesium turnings under argon to mechanically expose fresh metal, followed by the addition of a single crystal of iodine ( I2 ) or 1,2-dibromoethane. The localized formation of magnesium bromide/iodide chemically etches the oxide layer, providing an active surface for the 3-chloro-5-fluorobromobenzene to react[3].
Caption: Diagnostic decision tree for identifying and resolving common yield-limiting side reactions.
Quantitative Data: Yield Comparison by Electrophile
The table below summarizes the expected yield profiles and major byproducts when reacting 3-chloro-5-fluorophenylmagnesium bromide with various cyclopropyl electrophiles.
| Electrophile Route | Typical Yield | Major Byproduct | Mechanistic Limitation |
| Acid Chloride | 35 - 45% | Tertiary Alcohol | Lack of intermediate stabilization leads to rapid over-addition. |
| Nitrile | 60 - 75% | Unreacted Imine | Requires harsh, prolonged acidic hydrolysis to convert the stable imine intermediate to the ketone. |
| Weinreb Amide | 85 - 95% | Trace Wurtz | Highly stable tetrahedral chelate completely prevents over-addition[1]. |
Self-Validating Experimental Protocol: The Weinreb Route
To achieve maximum yield, we recommend the Weinreb amide methodology. This protocol includes built-in validation steps to ensure mechanistic integrity at each stage.
Phase 1: Preparation of the Grignard Reagent
-
Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under a continuous Argon sweep.
-
Magnesium Activation: Add 1.2 equivalents of magnesium turnings. Add a single crystal of I2 . Heat gently with a heat gun until purple vapors fill the flask, then allow to cool.
-
Initiation: Add 5% of the total 3-chloro-5-fluorobromobenzene (1.0 eq total) dissolved in anhydrous THF (0.5 M).
-
Self-Validation Check: The disappearance of the brown iodine color and a spontaneous temperature spike indicate successful initiation. Do not proceed until this occurs.
-
-
Propagation: Add the remaining aryl bromide dropwise over 1 hour, maintaining the internal temperature between 15°C and 25°C to suppress Wurtz coupling[3]. Stir for an additional 2 hours at room temperature.
Phase 2: Nucleophilic Addition to Weinreb Amide
-
Cooling: Cool the freshly prepared Grignard reagent to 0°C using an ice-water bath.
-
Addition: Dissolve 0.9 equivalents of N-methoxy-N-methylcyclopropanecarboxamide in anhydrous THF. Add this solution dropwise to the Grignard reagent over 30 minutes.
-
Mechanistic Note: The sub-stoichiometric use of the amide (0.9 eq) ensures complete consumption of the expensive Weinreb amide, while the stable chelate prevents the excess Grignard from causing over-addition[1].
-
-
Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation Check: TLC (Hexanes:EtOAc 8:2) should show complete consumption of the Weinreb amide.
-
Phase 3: Quench and Workup
-
Hydrolysis: Cool the mixture to 0°C and carefully quench by adding cold 1M HCl dropwise until the pH reaches 2-3.
-
Mechanistic Note: The acidic environment collapses the tetrahedral magnesium chelate, releasing the free ketone and water-soluble magnesium salts.
-
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with saturated NaHCO3 and brine.
-
Purification: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via silica gel chromatography to isolate pure 3-Chloro-5-fluorophenyl cyclopropyl ketone.
References
-
Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development - ACS Publications. Available at:[Link]
-
Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering - RSC Publishing. Available at:[Link]
-
Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
Troubleshooting cyclopropyl ring-opening side reactions in ketone synthesis
Welcome to the Technical Support Center for Cyclopropyl Ketone Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals troubleshoot one of the most persistent issues in strained-ring chemistry: undesired cyclopropyl ring-opening side reactions .
The cyclopropane ring possesses approximately 27.5 kcal/mol of ring strain. When conjugated with a carbonyl group, the adjacent C–C bonds become highly polarized and activated. This stereoelectronic arrangement effectively makes the cyclopropyl ketone a homologue of a Michael acceptor, rendering it highly susceptible to heterolytic cleavage (homo-conjugate addition) by nucleophiles, as well as homolytic scission via radical intermediates[1].
Below, you will find an in-depth analysis of causality, troubleshooting FAQs, quantitative benchmarking, and self-validating protocols to preserve the integrity of your cyclopropyl ketones.
Part 1: Diagnostic FAQs & Troubleshooting Guides
Acid/Base-Catalyzed Homo-Michael Addition
Q: My cyclopropyl ketone product is converting into a γ-substituted linear ketone during workup or under Lewis acidic conditions. What is the mechanism, and how do I prevent it?
Causality: The carbonyl group withdraws electron density, polarizing the vicinal C–C bond of the cyclopropane ring. When a Lewis acid (e.g., TiCl₄, AlCl₃) coordinates to the carbonyl oxygen, it further lowers the LUMO of the system. Nucleophiles present in the mixture (such as halides from the Lewis acid, or water during an unbuffered quench) will attack the β-carbon in a homo-Michael addition[1]. This triggers a heterolytic ring-opening event that generates an enolate, which subsequently protonates to form a linear γ-substituted ketone. Solution:
-
Avoid highly oxophilic Lewis acids if your substrate is prone to ring-opening.
-
Buffer your aqueous workups. Quench reactions with saturated aqueous NH₄Cl or phosphate buffers (pH 7) rather than strong aqueous acids or bases, which can catalyze the ring-opening thermodynamically.
Phosphine-Promoted Zwitterionic Ring Opening
Q: I am using phosphine ligands for a downstream cross-coupling, but I am isolating recyclized or ring-opened byproducts. Why is the ligand attacking my substrate?
Causality: Nucleophilic organophosphines can trigger a cascade ring opening via phosphine-mediated homoconjugate addition[2]. The phosphine attacks the activated cyclopropane ring, generating a zwitterionic intermediate (a phosphonium enolate). If the molecule contains other electrophilic sites, this intermediate will undergo intramolecular Michael or Wittig reactions, leading to complex recyclized scaffolds (e.g., tetrahydrofluorenones)[2]. Solution: If phosphines are strictly required, utilize sterically hindered, less nucleophilic ligands (e.g., Buchwald-type biaryl phosphines). Alternatively, ensure the transition metal is highly reactive so that metal coordination outcompetes direct nucleophilic attack by the free phosphine.
Radical-Induced Scission During Oxidation
Q: I am oxidizing a cyclopropyl carbinol to a cyclopropyl ketone using Ce(IV) or TEMPO. The reaction yields mostly ring-opened aliphatic chains. How do I preserve the ring?
Causality: Single-electron transfer (SET) oxidants generate radical cations or ketyl radical intermediates. The cyclopropylcarbinyl radical undergoes an exceptionally rapid unimolecular rearrangement (ring opening) to a homoallyl-type radical[3]. Because the resulting radical is stabilized by the adjacent carbonyl system, the activation barrier for this homolytic cleavage is extremely low, making ring-opening the dominant kinetic pathway[4]. Solution: Abandon SET oxidants. Switch strictly to two-electron oxidants that do not proceed via discrete free-radical intermediates. Swern oxidation, Dess-Martin periodinane (DMP), or Parikh-Doering conditions are highly recommended for preserving strained rings.
Transition-Metal C–C Activation
Q: During a nickel-catalyzed cross-coupling of a cyclopropyl ketone, the C–C bond cleaves, resulting in a difunctionalized silyl enol ether. Can this be suppressed?
Causality: Low-valent metals like Ni(0) or Ni(I), especially when paired with strong σ-donor or redox-active ligands, can undergo polar oxidative addition directly into the strained C–C bond of the cyclopropyl ketone[5]. This forms a metalladihydropyran intermediate. In the presence of trapping agents like chlorotrimethylsilane (TMSCl), this leads to net C–C activation and ring-opened cross-coupled products[5]. Solution: To suppress C–C activation, switch to a less electron-rich metal center (e.g., Pd instead of Ni) or reduce the electron-donating capacity of the ligand framework to raise the barrier for oxidative addition into the C(sp³)–C(sp³) bond.
Part 2: Mechanistic & Troubleshooting Visualizations
Mechanistic divergence of cyclopropyl ketone ring-opening via polar and radical pathways.
Troubleshooting logic tree for identifying and resolving cyclopropyl ring-opening side reactions.
Part 3: Quantitative Data on Reaction Selectivity
The following table benchmarks the survivability of the cyclopropyl ketone motif against various synthetic conditions. Data illustrates the critical necessity of selecting kinetically controlled, non-radical, and non-nucleophilic environments.
| Reaction Condition / Reagent | Primary Mechanistic Pathway | Intact Cyclopropyl Ketone Yield (%) | Ring-Opened / Byproduct Yield (%) |
| Dess-Martin Periodinane (DMP) | 2-Electron Oxidation | 95 - 98% | < 2% |
| Ceric Ammonium Nitrate (Ce(IV)) | 1-Electron Transfer (SET) | 5 - 10% | 85 - 90% (Radical Scission) |
| TiCl₄ + Nucleophile (e.g., H₂O) | Lewis Acid Activation | 15 - 20% | 75 - 80% (Homo-Michael) |
| DMSOM (Corey-Chaykovsky, 0 °C) | 1,4-Conjugate Addition | 88 - 92% | 3 - 5% (Epoxide/Opened) |
| Ni(cod)₂ + Redox-Active Ligand | Polar Oxidative Addition | < 5% | 90 - 95% (C–C Activation) |
Part 4: Self-Validating Experimental Protocol
To synthesize a cyclopropyl ketone from an α,β-unsaturated ketone while strictly avoiding both epoxide formation and thermodynamic ring-opening, the Corey-Chaykovsky cyclopropanation using Dimethylsulfoxonium Methylide (DMSOM) is the gold standard[6]. DMSOM is a softer nucleophile than Dimethylsulfonium Methylide (DMSM), heavily favoring the 1,4-conjugate addition (cyclopropanation) over 1,2-addition (epoxidation)[6].
Step-by-Step Methodology:
Step 1: Preparation of the Ylide (DMSOM)
-
To a flame-dried, argon-purged round-bottom flask, add trimethylsulfoxonium iodide (1.2 equivalents relative to the enone) and anhydrous DMSO (0.2 M concentration).
-
Stir at room temperature until the salt is fully dissolved.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in small portions. Self-Validation Check: Hydrogen gas evolution must be observed. The solution will turn clear and slightly viscous over 30–60 minutes.
Step 2: Cyclopropanation 4. Cool the freshly prepared ylide solution to 0 °C using an ice bath. Causality: Lower temperatures prevent the thermal degradation of the ylide and suppress thermodynamic side reactions. 5. Dissolve the target α,β-unsaturated ketone (1.0 equivalent) in a minimal volume of anhydrous THF. Add this dropwise to the ylide solution over 15 minutes. 6. Allow the reaction to slowly warm to room temperature. Monitor strictly via TLC or LC-MS. Self-Validation Check: The reaction should reach completion within 2–4 hours. Extended reaction times at room temperature increase the risk of base-catalyzed enolization and subsequent ring-opening.
Step 3: Buffered Workup (Critical for Ring Preservation) 7. Once starting material is consumed, cool the flask back to 0 °C. 8. Crucial Step: Quench the reaction slowly by adding saturated aqueous NH₄Cl solution[6]. Causality: Using a buffered quench prevents the reaction mixture from becoming overly acidic or basic, shutting down the homo-Michael ring-opening pathway. 9. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Combine the organic layers, wash extensively with water (to remove DMSO) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
References
-
National Institutes of Health (PMC). "Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones." Source: nih.gov. URL:[Link]
-
VTechWorks. "The Chemistry of Cyclopropylarene Radical Cations." Source: vt.edu. URL:[Link]
-
American Chemical Society. "Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones." Source: acs.org. URL:[Link]
-
EPFL Infoscience. "Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction." Source: epfl.ch. URL:[Link]
-
American Chemical Society. "Cyclopropylcarbinyl → Homoallyl-Type Ring Opening of Ketyl Radical Anions." Source: acs.org. URL:[Link]
Sources
- 1. infoscience.epfl.ch [infoscience.epfl.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Chemistry of Cyclopropylarene Radical Cations [vtechworks.lib.vt.edu]
- 5. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Crystallization Solvents for 3-Chloro-5-fluorophenyl cyclopropyl ketone
Welcome to the technical support center for the crystallization of 3-Chloro-5-fluorophenyl cyclopropyl ketone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining this intermediate in a highly pure and physically robust crystalline form. Crystallization is a critical control point that dictates purity, yield, and downstream processability, and its optimization is paramount for consistent manufacturing.[1]
This document provides in-depth, experience-driven answers to common challenges encountered during the crystallization of 3-Chloro-5-fluorophenyl cyclopropyl ketone, moving from fundamental solvent selection to advanced troubleshooting of common issues like oiling out, poor yield, and undesirable crystal morphology.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I can expect when crystallizing 3-Chloro-5-fluorophenyl cyclopropyl ketone?
When developing a crystallization process for a molecule like 3-Chloro-5-fluorophenyl cyclopropyl ketone, a halogenated aromatic ketone, you may encounter several common challenges:
-
Solvent Selection: Identifying a solvent or solvent system that provides a steep solubility curve—high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures—is the most critical first step.[2]
-
Polymorphism: The molecule may exist in multiple crystalline forms (polymorphs), each with different physical properties like solubility and stability.[3][4] Uncontrolled polymorphism can lead to batch-to-batch inconsistency.
-
Impurity Rejection: The crystallization process must effectively purge process-related impurities and starting materials. The choice of solvent significantly impacts how impurities are retained in the mother liquor.[3][4]
-
Crystal Habit and Morphology: The final crystal shape (e.g., needles, plates, equant) affects downstream processing such as filtration and drying.[1][5] Needle-like crystals, for instance, can lead to slow filtration and poor powder flow.[5]
-
Oiling Out: The compound may separate from the solution as a liquid (oil) instead of a solid, especially if the solution is cooled too rapidly or if the supersaturation is too high. This often traps impurities and hinders the formation of a pure crystalline solid.
Q2: How should I begin selecting a suitable solvent for crystallization?
A systematic solvent screening process is the most effective approach.[6][7] The ideal solvent for 3-Chloro-5-fluorophenyl cyclopropyl ketone should exhibit the following characteristics:
-
High solubility at boiling point and low solubility at room temperature or below. This ensures a high recovery yield.[2][8]
-
Inertness: The solvent should not react with the compound.
-
Appropriate boiling point: A boiling point between 60-120 °C is often ideal for ease of handling and removal.
-
Safety and environmental profile: Consider toxicity, flammability, and environmental impact (ICH Q3C guidelines).[1]
Based on the structure of 3-Chloro-5-fluorophenyl cyclopropyl ketone (a moderately polar aromatic ketone), a range of solvents should be screened. A suggested starting panel is provided in the table below.
Table 1: Suggested Initial Solvent Screen for 3-Chloro-5-fluorophenyl cyclopropyl ketone
| Solvent Class | Example Solvents | Expected Solubility Behavior | Rationale |
| Alcohols | Isopropanol, Ethanol, Methanol | Moderate to high solubility, especially when hot. | The hydroxyl group can interact with the ketone functionality. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Likely to be a good solvent due to the "like dissolves like" principle.[2] May need an anti-solvent. | Structural similarity to the target molecule. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate solubility. | Offers a balance of polarity. |
| Aromatics | Toluene, Xylene | Good solubility, especially when hot. | The aromatic ring of the solvent will interact well with the phenyl group of the molecule. |
| Ethers | 2-Methyl-THF, MTBE | Lower to moderate solubility. | Can be effective components in co-solvent systems. |
| Alkanes | Heptane, Hexane | Low to negligible solubility. | Excellent candidates for use as anti-solvents. |
| Polar Aprotic | Acetonitrile | Moderate to high solubility. | Can be a good choice for achieving high initial concentration. |
| Water | Water | Insoluble. | Can be used as an anti-solvent with water-miscible solvents like acetone or isopropanol. |
Experimental Protocol: Small-Scale Solubility Screen
-
Add ~20 mg of 3-Chloro-5-fluorophenyl cyclopropyl ketone to a small vial.
-
Add the test solvent dropwise at room temperature until the solid dissolves, or up to a volume of 1 mL. Note the solubility at room temperature.
-
If the solid does not dissolve, heat the mixture to the solvent's boiling point and continue to add solvent until the solid dissolves. Note the volume required.
-
Allow the solution to cool to room temperature, and then cool further in an ice bath.
-
Observe the quality and quantity of the crystals formed. A rapid and dense precipitation of solid upon cooling is a promising indicator.
Troubleshooting Guide
Problem 1: My compound is "oiling out" instead of crystallizing.
"Oiling out" occurs when the solute separates from the solution as a supercooled liquid phase. This is common when the concentration of the solute is very high or when the solution is cooled too quickly.
Causality and Solutions:
-
High Supersaturation: The solution is too concentrated.
-
Solution: Dilute the solution with more hot solvent before cooling.
-
-
Rapid Cooling: Fast cooling rates do not provide enough time for nucleation and ordered crystal growth.
-
Solution: Implement a slower, controlled cooling profile. A two-stage cooling profile, with a plateau at a temperature just below the saturation point, can promote controlled nucleation and growth.[9]
-
-
Inappropriate Solvent: The solvent may be too "good," meaning the compound remains highly soluble even at lower temperatures.
-
Solution: Introduce an anti-solvent. An anti-solvent is a solvent in which your compound is poorly soluble. Add the anti-solvent slowly to the hot, dissolved solution until slight turbidity is observed, then reheat to clarify and cool slowly. Heptane or water are common anti-solvents for use with solvents like acetone or isopropanol.
-
Workflow for Addressing Oiling Out
Caption: Troubleshooting workflow for oiling out.
Problem 2: The crystallization yield is consistently low.
Low yield is a common issue that directly impacts process efficiency. It typically stems from high residual solubility of the compound in the mother liquor.[2]
Causality and Solutions:
-
High Solubility at Low Temperature: The chosen solvent may still dissolve a significant amount of product even after cooling.
-
Solution 1: Switch to a solvent system where the product has lower final solubility.
-
Solution 2: Use a co-solvent system. For example, if your product is soluble in ethyl acetate, adding heptane as an anti-solvent will decrease its solubility in the mixture and force more of it to crystallize.[6]
-
-
Insufficient Cooling: Not cooling the mixture to a low enough temperature.
-
Solution: Ensure the crystallization mixture is cooled to the target temperature (e.g., 0-5 °C) and held for a sufficient time to allow for complete crystallization.
-
-
Too Much Solvent Used: Using an excessive amount of solvent to dissolve the crude material will result in a less concentrated solution, and consequently, a lower yield upon cooling.[2][10]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. This creates a saturated solution that will yield more product upon cooling.[10]
-
Problem 3: The isolated crystals are very fine or needle-like, leading to difficult filtration.
Crystal habit is influenced by factors including the solvent, cooling rate, and presence of impurities.[5] Fine particles or needles can clog filter media and trap mother liquor, leading to lower purity.
Causality and Solutions:
-
High Supersaturation/Rapid Cooling: When a solution is cooled too quickly, a large number of nuclei form simultaneously, leading to many small crystals instead of fewer, larger ones.[11][12]
-
Solution: Employ a slower, optimized cooling profile. A multi-stage cooling process can help control nucleation and promote crystal growth.[9][13] For example, cool rapidly to a temperature where nucleation begins, hold at that temperature to allow crystals to form, and then cool slowly to the final temperature to allow for crystal growth.
-
-
Solvent Effects: The solvent system can directly influence crystal shape.[5]
-
Solution: Experiment with different solvents or solvent mixtures. Sometimes, adding a small amount of a co-solvent can disrupt the crystal growth pattern on certain faces, leading to a more equant (block-like) shape.
-
-
Agitation: The rate of stirring can affect secondary nucleation and crystal breakage.
-
Solution: Optimize the agitation speed. Lower agitation rates can sometimes lead to larger crystals, but must be sufficient to maintain a uniform slurry temperature.
-
Diagram: Solvent Selection Logic
Caption: Systematic approach to solvent selection.
References
- King, J. C., Li, H., Grover, M. A., Kawajiri, Y., & Rousseau, R. W. (n.d.). Optimization of Two-Stage Cooling Profile in Unseeded Batch Crystallization. Georgia Institute of Technology.
- Mesbah, A., Nagy, Z. K., & Huesman, A. E. M. (n.d.). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. IFAC.
-
On the Optimization of the Cooling Profile in Crystallization Using the Design of Dynamic Experiments Approach. (2009). AIChE Annual Meeting. Retrieved from
-
Singh, K., Liu, J., & Nagy, Z. K. (2019). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ACS Publications. Retrieved from [Link]
-
Optimizing Crystal Size Distribution Based on Different Cooling Strategies in Batch Crystallization Process. (n.d.). UMPSA-IR. Retrieved from [Link]
-
Crystallization & Solid Form Challenges for Intermediates. (2025, December 25). Tianming Pharmaceuticals. Retrieved from [Link]
-
Crystallization Challenges in Pharmaceutical Products. (2025, October 12). Zhanghua Dryer. Retrieved from [Link]
-
Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris. Retrieved from [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2026, April 1). Pharmaceutical Technology. Retrieved from [Link]
-
Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. (2020, November 5). ACS Publications. Retrieved from [Link]
-
Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. (n.d.). PMC. Retrieved from [Link]
-
An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. (2005, July 15). PubMed. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Windsor. Retrieved from [Link]
-
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (n.d.). ResearchGate. Retrieved from [Link]
-
Recrystallization-1.pdf. (n.d.). NDSU. Retrieved from [Link]
-
RECRYSTALLISATION. (n.d.). University of Calgary. Retrieved from [Link]
-
The preparation of crystalline derivatives of aldehydes and ketones. (n.d.). Creative Chemistry. Retrieved from [Link]
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Crystallization Challenges in Pharmaceutical Products | Zhanghua [filter-dryer.com]
- 4. syrris.com [syrris.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. umpir.ump.edu.my [umpir.ump.edu.my]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Resolution of Halogenated Impurities in 3-Chloro-5-fluorophenyl Cyclopropyl Ketone Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in diagnosing and eliminating halogenated impurities during the synthesis of 3-Chloro-5-fluorophenyl cyclopropyl ketone (CAS 898790-21-1).
Because this molecule frequently serves as a critical intermediate for active pharmaceutical ingredients (APIs), controlling its impurity profile is not just a matter of yield—it is a strict regulatory requirement. Under the [1], organic impurities must be structurally identified if they exceed 0.05% (for daily doses >2g) and qualified through toxicological assessment if they exceed higher thresholds.
Impurity Diagnostic Matrix
Before selecting a purification strategy, you must identify the nature of the halogenated impurity. Quantitative analytical data (typically LC-MS or GC-MS) should be compared against the target molecule to determine the appropriate resolution pathway.
| Impurity Classification | Example Structure | Δ Mass (vs Target) | Est. Boiling Point Shift | Recommended Removal Technique |
| Des-halogenated | 3-Fluorophenyl cyclopropyl ketone | -34.4 Da | Lower (-15 to -25 °C) | Fractional Vacuum Distillation |
| Over-halogenated | Dichloro-fluorophenyl cyclopropyl ketone | +34.4 Da | Higher (+20 to +30 °C) | Fractional Vacuum Distillation |
| Regioisomeric | 2-Chloro-5-fluorophenyl cyclopropyl ketone | 0 Da | Negligible (< 2 °C) | Prep-HPLC / SFC |
| Reactive Precursor | 3-Chloro-5-fluorobenzoyl chloride | -26 Da (vs Ketone) | Lower | Chemoselective Alkaline Wash |
Impurity Resolution Workflow
The following decision matrix outlines the logical progression for isolating the target ketone from complex crude mixtures.
Decision matrix for resolving halogenated impurities in cyclopropyl ketone synthesis.
Troubleshooting Guide & FAQs
Q1: Why am I seeing a persistent des-chlorinated impurity (3-fluorophenyl cyclopropyl ketone) in my crude product? Causality: This typically arises during the metallation step (e.g., Grignard formation or lithium-halogen exchange) if the starting material contains des-chlorinated analogs, or if over-reduction occurs during the reaction workup. Because the aryl carbon-chlorine bond is more susceptible to oxidative addition or reduction than the carbon-fluorine bond, the chloro group is preferentially lost. Resolution: Since the des-chlorinated impurity has a lower molecular weight and a correspondingly lower boiling point, it can be effectively removed via Protocol B (Fractional Vacuum Distillation).
Q2: How do I separate the 2-chloro-5-fluoro isomer from the 3-chloro-5-fluoro target? Causality: Regioisomeric impurities originate from the synthesis of the precursor benzene derivative, where electrophilic aromatic substitution lacks perfect regiocontrol. Because isomers share the exact same molecular weight and have nearly identical boiling points, distillation is completely ineffective. Resolution: Preparative High-Performance Liquid Chromatography (Prep-HPLC) or Supercritical Fluid Chromatography (SFC) is required. These techniques exploit subtle differences in molecular dipole moments and stationary phase interactions to achieve baseline separation.
Q3: My crude mixture contains unreacted 3-chloro-5-fluorobenzoyl chloride. How do I remove it without hydrolyzing my target ketone? Causality: Incomplete conversion during Weinreb amide formation or direct Grignard coupling leaves highly reactive acid chlorides in the mixture. Standard aqueous workups may slowly hydrolyze this to the corresponding benzoic acid, which can co-extract with the ketone. Resolution: Utilize a chemoselective amine quench (Protocol A). A mild nucleophile will rapidly convert the acid chloride into a water-soluble amide, leaving the sterically hindered cyclopropyl ketone untouched.
Validated Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Do not proceed to subsequent steps without passing the embedded validation checkpoints.
Protocol A: Chemoselective Quench of Acid Chloride Impurities
Purpose: To selectively remove unreacted halogenated acid chlorides without degrading the target ketone.
-
Dilution: Dissolve the crude ketone mixture in a non-polar organic solvent (e.g., Methyl tert-butyl ether, MTBE) at a concentration of approximately 0.5 M.
-
Chemoselective Quench: Cool the mixture to 5 °C. Slowly add 1.5 equivalents (relative to the estimated acid chloride impurity) of ethanolamine dropwise under vigorous stirring.
-
Causality: Ethanolamine is highly nucleophilic and rapidly reacts with the acid chloride to form a highly polar, water-soluble amide. It is not nucleophilic enough to attack the sterically hindered cyclopropyl ketone under these mild conditions.
-
-
Aqueous Wash: Add an equal volume of 5% aqueous NaHCO₃. Stir for 15 minutes, then transfer to a separatory funnel and allow the phases to separate.
-
Phase Separation: Collect the organic (MTBE) layer. Wash once with brine and dry over anhydrous Na₂SO₄.
-
Validation Checkpoint (Self-Validation): Take a 0.5 mL aliquot of the organic layer and add 2 drops of 1M methanolic Silver Nitrate (AgNO₃).
-
Pass: The solution remains clear, confirming the complete absence of reactive acyl chlorides.
-
Fail: A white precipitate (AgCl) forms, indicating residual acid chloride. Repeat Step 2.
-
Protocol B: Fractional Vacuum Distillation for Mass-Variant Impurities
Purpose: To remove mass-variant (des-halogenated or over-halogenated) impurities while preventing thermal degradation.
-
Setup: Transfer the dried, crude 3-Chloro-5-fluorophenyl cyclopropyl ketone to a round-bottom flask equipped with a short-path fractional distillation head, a Vigreux column, and a high-vacuum pump equipped with a cold trap.
-
Vacuum Application: Apply a high vacuum (< 1 mbar).
-
Causality: The predicted boiling point of the target molecule is ~286 °C at atmospheric pressure[2]. Heating the compound to this temperature causes thermal ring-opening of the strained cyclopropyl group. High vacuum lowers the boiling point to a safe thermal window (~100–120 °C), preserving molecular integrity.
-
-
Heating & Fractionation: Gradually increase the oil bath temperature.
-
Fraction 1 (Fore-run): Collect the lower-boiling des-halogenated impurities (e.g., 3-fluorophenyl cyclopropyl ketone).
-
Fraction 2 (Main Cut): Collect the target ketone at its stable vapor temperature plateau.
-
Residue (Bottoms): Over-halogenated impurities and polymeric byproducts will remain in the boiling flask.
-
-
Validation Checkpoint (Self-Validation): Analyze Fraction 2 via GC-MS. The chromatogram must show a single major peak (>99.5% Area) with no individual mass-variant impurity exceeding the 0.05% reporting threshold established by [1]. Furthermore, verify the absence of sulfur-containing cross-coupling poisons, which are common artifacts in halogenation workflows [3].
References
-
[1] International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH Quality Guidelines. Available at: [Link]
-
[3] Xiang, Y., & Caron, P.-Y. (2008). Sulfur Contamination Due to Quenching of Halogenation Reactions with Sodium Thiosulfate: Resolution of Process Problems via Improved Quench Protocols. Organic Process Research & Development, 12(1). ACS Publications. Available at:[Link]
Sources
Overcoming steric hindrance in 3-Chloro-5-fluorophenyl cyclopropyl ketone reactions
Title: Technical Support Center: Troubleshooting 3-Chloro-5-fluorophenyl Cyclopropyl Ketone Reactions
Introduction: Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on workflows involving highly congested carbonyls. 3-Chloro-5-fluorophenyl cyclopropyl ketone (1)[1] represents a formidable steric challenge. The cyclopropyl ring naturally adopts a bisected conformation that places its C-C bonds in conjugation with the carbonyl π -system, severely restricting the Bürgi-Dunitz trajectory for incoming nucleophiles[2]. When combined with the bulky 3-chloro-5-fluorophenyl moiety, standard nucleophilic additions and condensations frequently fail, yielding recovered starting material or enolization byproducts.
This guide provides field-proven, self-validating protocols to overcome these kinetic barriers, focusing on causality and mechanistic precision.
Diagnostic decision tree for overcoming steric hindrance in cyclopropyl ketone reactions.
FAQ 1: Nucleophilic Additions (Grignard & Organolithium)
Q: When attempting to add methylmagnesium bromide to 3-chloro-5-fluorophenyl cyclopropyl ketone, I recover mostly starting material and some reduction/enolization byproducts. How can I force the addition?
A: The basicity of standard Grignard and organolithium reagents outcompetes their nucleophilicity when the carbonyl carbon is sterically shielded. Instead of attacking the carbonyl, the reagent acts as a base, deprotonating the α -position (enolization) or undergoing β -hydride transfer (reduction).
To solve this, you must decouple nucleophilicity from basicity using the 3[3]. Anhydrous Cerium(III) chloride is highly oxophilic and acts as a strong Lewis acid to activate the carbonyl. Transmetalation of the Grignard reagent with CeCl 3 generates an R-CeCl 2 species that is highly nucleophilic but significantly less basic, allowing for clean 1,2-addition even in highly hindered cyclopropyl ketones[3].
Mechanistic workflow of organocerium-mediated nucleophilic addition.
Protocol 1: Organocerium-Mediated Addition Self-Validation Check: The CeCl 3 must be strictly anhydrous. If the suspension clumps upon addition of THF, water is present, and the reaction will fail.
-
Drying CeCl 3 : Rapidly weigh 1.5 equivalents of CeCl 3⋅7H2O and heat under high vacuum (0.1 Torr) at 140 °C for 2 hours, then 150 °C for 2 hours. Cool to room temperature under Argon.
-
Suspension: Add anhydrous THF (5 mL/mmol) to the dry CeCl 3 and stir vigorously at room temperature for 2 hours to form a uniform, milky white suspension.
-
Transmetalation: Cool the suspension to -78 °C. Dropwise add 1.5 equivalents of the Grignard or organolithium reagent. Stir for 1 hour at -78 °C to ensure complete formation of the R-CeCl 2 species.
-
Addition: Dissolve 1.0 equivalent of 3-chloro-5-fluorophenyl cyclopropyl ketone in minimal THF and add dropwise.
-
Completion: Stir for 2 hours at -78 °C, then allow to warm to 0 °C. Quench with saturated aqueous NH 4 Cl, extract with EtOAc, and purify via flash chromatography.
FAQ 2: Reductive Amination
Q: My reductive amination using NaBH(OAc) 3 and a secondary amine stalls completely. The iminium intermediate simply won't form. What is the alternative?
A: Direct reductive amination (DRA) of bulky ketones with secondary amines to form sterically demanding tertiary amines is notoriously difficult[4]. The rigid cyclopropyl group prevents the tetrahedral hemiaminal intermediate from forming efficiently.
You have two authoritative solutions:
-
Titanium(IV) Isopropoxide (Ti(O i Pr) 4 ): Acts as both a water scavenger and a strong Lewis acid, forcing the equilibrium toward the iminium ion before reduction with NaBH 3 CN.
-
Trichlorosilane (HSiCl 3 ) with TMEDA: A metal-free, Lewis base-promoted DRA. 4, making it a highly reactive hydride donor capable of reducing transient, sterically hindered iminium species that standard borohydrides cannot trap[4].
Protocol 2: TMEDA/HSiCl 3 Promoted Reductive Amination Self-Validation Check: Evolution of HCl gas upon quenching indicates active HSiCl 3 was present throughout the reaction.
-
Setup: In an oven-dried vial under Argon, dissolve 1.0 eq of 3-chloro-5-fluorophenyl cyclopropyl ketone and 1.2 eq of the secondary amine in anhydrous CH 2 Cl 2 (0.2 M).
-
Lewis Base Addition: Add 1.0 eq of tetramethylethylenediamine (TMEDA) and stir at room temperature for 30 minutes[4].
-
Reduction: Cool to 0 °C and slowly add 2.0 eq of trichlorosilane (HSiCl 3 ).
-
Reaction: Allow the mixture to warm to room temperature and stir for 36 hours. The extended time is required for highly hindered substrates[4].
-
Workup: Carefully quench with saturated aqueous NaHCO 3 (Caution: exothermic gas evolution). Extract with CH 2 Cl 2 , dry over MgSO 4 , and concentrate.
FAQ 3: Asymmetric Reduction
Q: I need the chiral alcohol derivative. Standard CBS reduction yields poor enantiomeric excess (ee). Why does this happen, and what is the best catalytic alternative?
A: In CBS (Corey-Bakshi-Shibata) reductions, enantioselectivity relies on the steric differentiation between the two substituents flanking the carbonyl. The cyclopropyl group and the 3-chloro-5-fluorophenyl ring have competing steric profiles—while the aryl ring is larger, the bisected cyclopropyl ring presents significant local bulk near the carbonyl carbon. This "steric confusion" leads to poor facial discrimination by the chiral oxazaborolidine catalyst.
To achieve high ee, switch to Noyori Asymmetric Transfer Hydrogenation (ATH) using RuCl(p-cymene)[(R,R)-Ts-DPEN]. The rigid, 6-membered pericyclic transition state of the Ru-catalyst is much more sensitive to the distinct electronic and geometric differences between the aryl and cyclopropyl groups, consistently yielding superior enantioselectivity.
Data Presentation: Comparison of Reduction Methods for Hindered Cyclopropyl Ketones
| Reduction Method | Catalyst / Reagent | Typical Yield | Typical ee | Mechanism of Steric Discrimination |
| CBS Reduction | (R)-Me-CBS / BH 3⋅ SMe 2 | 70-85% | 40-60% | Steric bulk differentiation in the B-O-C transition state. Often fails for cyclopropyl aryl ketones. |
| Noyori ATH | RuCl(p-cymene)[(R,R)-Ts-DPEN] | >90% | >95% | Pericyclic CH/ π interactions and rigid spatial constraints. |
| Bimetallic Ni-Al | 5 | 80-99% | 90-99% | Synergistic Lewis acid (Al) and transition metal (Ni) coordination[5]. |
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Minimizing byproduct formation during 3-Chloro-5-fluorophenyl cyclopropyl ketone preparation
A Senior Application Scientist's Guide to Minimizing Byproduct Formation
Welcome to the technical support center for the synthesis of 3-Chloro-5-fluorophenyl cyclopropyl ketone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our focus is on navigating the complexities of this specific Friedel-Crafts acylation to minimize byproduct formation and maximize the yield and purity of your target molecule.
Section 1: Understanding the Core Synthesis & Inherent Challenges
The preparation of 3-Chloro-5-fluorophenyl cyclopropyl ketone is achieved via a Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with cyclopropanecarbonyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). In this electrophilic aromatic substitution reaction, an acylium ion is generated, which then attacks the aromatic ring.[1][2]
The primary challenge in this synthesis is regiocontrol . The starting material, 1-chloro-3-fluorobenzene, has two ortho-, para-directing halogen substituents. According to established electronic effects, electrophilic attack is most likely to occur at positions ortho or para to these groups (positions 2, 4, and 6), leading to the formation of undesired isomeric byproducts. The desired product requires acylation at position 5, which is meta to both deactivating groups—an electronically disfavored position. Achieving high selectivity for the 3,5-disubstituted product is therefore a significant optimization challenge.
Caption: General mechanism of Friedel-Crafts acylation.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments.
Question 1: My primary issue is low yield of the desired 3-Chloro-5-fluorophenyl isomer and a high concentration of other isomers (e.g., 4-Chloro-2-fluorophenyl cyclopropyl ketone). How can I improve regioselectivity?
Answer: This is the most common and critical challenge. Because you are targeting the electronically disfavored product, reaction conditions must be carefully optimized to override the natural directing effects of the chloro and fluoro substituents.
-
Lewis Acid Choice and Stoichiometry: While Aluminum Chloride (AlCl₃) is a powerful and common catalyst, its high reactivity can sometimes reduce selectivity. Consider screening milder Lewis acids like Iron(III) chloride (FeCl₃) or Zinc chloride (ZnCl₂), which may offer better control.[3] Furthermore, the Lewis acid can interact with the aromatic substrate, potentially altering the nucleophilicity of different ring positions.[4][5]
-
Temperature Control: Temperature is a critical parameter for controlling regioselectivity. Lower temperatures (e.g., -10°C to 10°C) often favor the kinetic product, which may be different from the thermodynamic product formed at higher temperatures.[6][7] It is essential to run a temperature optimization study to find the sweet spot that maximizes the yield of the desired 5-acylated isomer.
-
Solvent Effects: The choice of solvent can influence isomer distribution. Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. However, experimenting with solvents of different polarity, such as nitromethane or carbon disulfide, could alter the reaction pathway and improve selectivity for the desired product.[7]
-
Order of Addition (Perrier Addition): The standard procedure involves adding the acylating agent to a mixture of the aromatic substrate and Lewis acid. Try the "Perrier addition" method: pre-form a complex between the cyclopropanecarbonyl chloride and AlCl₃ at a low temperature, and then add the 1-chloro-3-fluorobenzene to this mixture. This can sometimes improve selectivity by reducing unwanted side reactions.[6]
Question 2: The reaction is very sluggish or fails to proceed to completion. What are the likely causes?
Answer: A stalled or incomplete reaction is typically due to issues with the catalyst or the substrate's inherent reactivity.
-
Catalyst Deactivation by Moisture: Lewis acids like AlCl₃ are extremely hygroscopic and react violently with water.[3] Any moisture in the reagents, solvent, or glassware will deactivate the catalyst. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) with a drying tube.[7]
-
Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively sequestering it from the reaction.[6] Therefore, you must use at least a stoichiometric amount (1.0 equivalent) of the Lewis acid relative to the acylating agent. Often, a slight excess (1.1 to 1.3 equivalents) is necessary to drive the reaction to completion.[3][7]
-
Substrate Deactivation: The presence of two electron-withdrawing halogens deactivates the aromatic ring, making it less nucleophilic than benzene. Consequently, the reaction may require more forcing conditions (higher temperature or longer reaction time) than a typical Friedel-Crafts acylation. However, be aware that increasing the temperature may negatively impact your isomeric ratio as discussed in Q1.
Question 3: I am observing byproducts that appear to be from polyacylation. How can this be prevented?
Answer: While less common in acylation than in alkylation (because the first acyl group deactivates the ring), polyacylation can still occur under harsh conditions.
-
Control Stoichiometry: Use a strict 1:1 molar ratio of 1-chloro-3-fluorobenzene to cyclopropanecarbonyl chloride. An excess of the acylating agent is the most common cause of polysubstitution.[6]
-
Optimize Reaction Time and Temperature: Avoid excessively long reaction times or high temperatures after the starting material has been consumed, as this can promote a second acylation.[6] Monitor the reaction progress closely using TLC or GC.
Question 4: The work-up procedure is problematic, leading to emulsions and low product recovery. What is the recommended protocol?
Answer: A careful and methodical work-up is crucial for decomposing the product-catalyst complex and isolating your ketone.
-
Quenching: The reaction mixture must be quenched by slowly and carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[3][7] This highly exothermic process hydrolyzes the aluminum chloride and breaks the product-AlCl₃ complex. Perform this step in a well-ventilated fume hood with adequate cooling.
-
Extraction: After quenching, transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with:
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid (caution: CO₂ evolution).[7]
-
Brine (saturated NaCl solution) to remove excess water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Question 5: How can I purify the final product and what are some unexpected impurities to watch for?
Answer: Purification is essential for isolating the desired isomer.
-
Purification Method: The most effective method for separating the target 3-Chloro-5-fluorophenyl isomer from its other regioisomers will be column chromatography on silica gel. A gradient elution with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) should provide the necessary separation. Recrystallization may also be an option if a suitable solvent system can be found.
-
Starting Material Impurities: The purity of your starting 1-chloro-3-fluorobenzene is critical. Isomeric impurities in the starting material will lead to corresponding isomeric ketone byproducts that may be difficult to separate.[8][9]
-
Cyclopropyl Ring Opening: Although generally stable, the cyclopropyl ketone moiety can be susceptible to ring-opening under very harsh acidic conditions.[10] This is another reason to perform the work-up carefully and neutralize the product promptly.
Section 3: Optimized Protocol and Data
Table 1: Influence of Reaction Parameters on Selectivity
This table summarizes expected outcomes based on general principles of Friedel-Crafts acylation. Experimental validation is required.
| Parameter | Condition A (Baseline) | Condition B (Optimized for Selectivity) | Rationale & Expected Outcome |
| Lewis Acid | AlCl₃ (1.2 eq) | FeCl₃ (1.2 eq) | Milder Lewis acid may reduce side reactions and improve selectivity.[3] |
| Temperature | 25 °C (Room Temp) | 0 °C | Lower temperature favors kinetic control, potentially increasing the ratio of the desired meta-acylated product.[6][7] |
| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE) or CS₂ | Varying solvent polarity can alter the transition state energy and influence isomer distribution.[7] |
| Order of Addition | Standard | Perrier Addition | Pre-forming the acylium complex can increase selectivity by minimizing direct interaction of AlCl₃ with the arene.[6] |
Recommended Experimental Protocol
This protocol is a starting point for optimization. All operations should be performed in a fume hood under an inert atmosphere.
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet connected to a drying tube.
-
Reagent Preparation: In the reaction flask, suspend aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the suspension to 0°C using an ice bath.
-
Acylium Ion Formation (Perrier Method): Slowly add cyclopropanecarbonyl chloride (1.0 equivalent) to the stirred AlCl₃ suspension while maintaining the temperature at 0°C. Stir for 20-30 minutes to allow for the formation of the acylium ion complex.
-
Acylation: To this complex, add a solution of 1-chloro-3-fluorobenzene (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel over 30-60 minutes. Critically, maintain the internal reaction temperature at or below 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-5°C. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or GC until the starting material is consumed (typically 2-6 hours).
-
Work-up:
-
Prepare a beaker with a vigorously stirred mixture of crushed ice and 1M HCl.
-
Slowly and carefully pour the reaction mixture into the ice/HCl slurry.
-
Transfer the entire mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine all organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude oil/solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the desired 3-Chloro-5-fluorophenyl cyclopropyl ketone isomer.
-
Section 4: Visual Troubleshooting Guide
This flowchart provides a logical pathway for diagnosing common experimental issues.
Caption: A decision-making flowchart for troubleshooting.
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link][1]
-
Tarakeshwar, P., Lee, J. Y., & Kim, K. S. (1998). Role of Lewis Acid(AlCl3)−Aromatic Ring Interactions in Friedel−Craft's Reaction: An ab Initio Study. The Journal of Physical Chemistry A, 102(13), 2253–2255. Retrieved from [Link][4]
-
ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. Retrieved from [Link][2]
-
Hosseini-Sarvari, M., & Moeini, F. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Omega, 7(51), 48159–48168. Retrieved from [Link][11]
-
Ishitani, H., et al. (n.d.). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. ResearchGate. Retrieved from [Link][12]
-
Hosseini-Sarvari, M., & Moeini, F. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Publications. Retrieved from [Link][13]
-
Tarakeshwar, P., Lee, J. Y., & Kim, K. S. (1998). Role of Lewis acid(AlCl>3>)-aromatic ring interactions in Friedel-Craft's reaction: An ab initio study. Arizona State University. Retrieved from [Link][5]
-
Sloop, J. C. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Retrieved from [Link][14]
-
LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link][15]
-
Denton, J. R. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. Retrieved from [Link][8]
-
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Retrieved from [Link][16]
-
Semantic Scholar. (2017, March 10). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by. Retrieved from [Link][9]
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- 2. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
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- 8. longdom.org [longdom.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
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- 16. asianpubs.org [asianpubs.org]
Technical Support Center: Optimizing Catalyst Loading for 3-Chloro-5-fluorophenyl cyclopropyl ketone Transformations
Welcome to the technical support center for optimizing catalytic transformations involving 3-Chloro-5-fluorophenyl cyclopropyl ketone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst optimization, providing practical, field-proven insights in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
Introduction: The Critical Role of Catalyst Loading
3-Chloro-5-fluorophenyl cyclopropyl ketone is a versatile building block in medicinal chemistry, featuring multiple reactive sites amenable to a variety of catalytic transformations, including cross-coupling, ketone reduction, and cycloadditions.[1][2][3] The success of these transformations hinges on the precise control of reaction parameters, with catalyst loading being one of the most critical.
Catalyst loading directly influences reaction kinetics, selectivity, and overall process efficiency.[4][5] An insufficient amount of catalyst can lead to sluggish or incomplete reactions, while an excessive amount may not only be uneconomical but can also promote unwanted side reactions, complicate product purification, and increase the risk of metal contamination in the final product.[6][7] This guide will address common challenges and questions to help you find the optimal balance for your specific transformation.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Loading
This section addresses foundational questions regarding the principles of catalyst loading in the context of 3-Chloro-5-fluorophenyl cyclopropyl ketone transformations.
Q1: What is a typical starting catalyst loading for common transformations?
A typical starting point depends heavily on the reaction type and the catalyst's turnover number (TON) and turnover frequency (TOF). For many common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, a loading of 0.5 to 2 mol% is a conventional starting point for initial screening.[8][9] For ketone reductions or hydrogenations, loadings can vary more widely based on the catalyst system (e.g., Ru, Ir, or organocatalysts) but often fall within a 0.1 to 5 mol% range.[10][11]
It is crucial to consult literature for analogous transformations to establish a reasonable starting range. Always treat the initial loading as a variable to be optimized.
Q2: How do I know if my catalyst loading is too low?
The most common symptom of insufficient catalyst loading is a slow or stalled reaction.[4] If you observe the following, your catalyst loading may be too low:
-
Low Conversion: After a reasonable reaction time, analysis (e.g., by HPLC, GC, or TLC) shows a significant amount of unreacted starting material.
-
Reaction Stalls: The reaction proceeds initially but stops before reaching completion, even with extended reaction times. This could indicate that the catalyst has deactivated and there isn't enough active catalyst remaining to drive the reaction forward.[12]
-
Long Induction Period: The reaction takes an unusually long time to initiate.
Q3: What are the negative consequences of excessively high catalyst loading?
While it may seem that adding more catalyst will simply speed up the reaction, excessive loading can introduce several complications:
-
Decreased Selectivity: High concentrations of active catalyst can accelerate side reactions, leading to the formation of undesired byproducts.[4] For example, in cross-coupling reactions, this can increase the rate of homocoupling.
-
Purification Challenges: Higher catalyst loading means more residual metal and ligands in the crude product, which can be difficult and costly to remove, a critical issue in pharmaceutical synthesis.[6][9]
-
Economic Inefficiency: Precious metal catalysts are expensive. Using more than necessary directly impacts the cost-effectiveness of the synthesis, especially at scale.[13]
-
Physical and Kinetic Issues: In heterogeneous catalysis, overloading a support can block active sites or pores, paradoxically decreasing the reaction rate by reducing the available surface area and introducing mass transfer limitations.[7][14]
Q4: How does the choice of ligands and solvents affect the optimal catalyst loading?
Ligands and solvents play a synergistic role with the catalyst and can significantly influence the required loading.
-
Ligands: The right ligand stabilizes the active catalytic species, preventing deactivation and promoting the desired catalytic cycle. A highly efficient ligand (e.g., a bulky biarylphosphine in cross-coupling) can achieve high turnover numbers, allowing for significantly lower catalyst loadings.[2]
-
Solvents: The solvent affects the solubility of reactants and the catalyst, influences the stability of intermediates, and can impact the rate of key steps in the catalytic cycle.[8] A solvent system that promotes catalyst stability and reactant solubility may allow for a lower effective catalyst loading.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My reaction shows low or no conversion of the 3-Chloro-5-fluorophenyl cyclopropyl ketone.
| Potential Cause | Recommended Action & Explanation |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then 5 mol%). This is often the simplest first step to verify if the issue is purely concentration-dependent.[10] |
| Catalyst Deactivation | The catalyst may be losing activity over the course of the reaction. This can be caused by impurities, thermal degradation, or reaction with byproducts.[15][16] Action: Ensure all reagents and solvents are pure and degassed. Consider if any functional groups on your substrate or products could be acting as poisons (e.g., sulfur or phosphorus-containing groups).[17] Running the reaction at a lower temperature may mitigate thermal degradation. |
| Poor Catalyst Activation | Some catalyst precursors require an activation step to form the active catalytic species. Action: Review the literature for your chosen catalyst system to ensure you are following the correct activation procedure. The presence of an induction period can sometimes point to slow activation. |
| Incorrect Reaction Conditions | Temperature, pressure, or mixing may be suboptimal. Action: Verify that your reaction temperature is appropriate for the catalyst system. Ensure adequate mixing, especially for heterogeneous catalysts, to avoid mass transfer limitations.[14] |
Problem: The reaction is producing significant amounts of byproducts (poor selectivity).
| Potential Cause | Recommended Action & Explanation |
| Catalyst Loading is Too High | An excess of active catalyst sites can promote undesired reaction pathways.[4] Action: Systematically decrease the catalyst loading. Often, a lower loading provides the desired product with higher fidelity, albeit sometimes at the cost of a longer reaction time. |
| Reaction Temperature is Too High | Higher temperatures can provide the activation energy for alternative, undesired reaction pathways. Action: Attempt the reaction at a lower temperature. This can often dramatically improve selectivity. |
| Incorrect Ligand-to-Metal Ratio | In many catalytic systems, the ligand-to-metal ratio is critical for selectivity. An incorrect ratio can lead to the formation of different active species with different selectivities. Action: Perform a screen of ligand-to-metal ratios (e.g., 1:1, 1.5:1, 2:1) to find the optimum for your specific transformation. |
Problem: The reaction starts well but stalls before completion.
This is a classic sign of catalyst deactivation or instability during the reaction.
Caption: Troubleshooting workflow for a stalled reaction.
-
Explanation of Workflow:
-
Check for Impurities: The first step is to rule out catalyst poisoning from impure materials.[16] Ensure all solvents and reagents are of appropriate grade and properly degassed to remove oxygen, which can be a potent poison for many organometallic catalysts.
-
Evaluate Temperature: High temperatures can cause catalyst agglomeration (sintering) or ligand degradation, leading to a loss of activity over time.[17] Running the reaction at the lowest effective temperature can enhance catalyst lifetime.
-
Assess Initial Loading: If the catalyst has a finite number of turnovers before deactivating, a low initial charge may simply not be enough to convert all the starting material. Increasing the initial load can sometimes push the reaction to completion.[12]
-
Consider Slow Addition: For catalysts that deactivate over time, adding the catalyst in portions or via syringe pump over the course of the reaction can maintain a stable concentration of the active species, which is a known strategy for "difficult" substrates.[12]
-
Section 3: Experimental Protocols
Protocol 1: Systematic Catalyst Loading Screening
This protocol outlines a parallel screening experiment to efficiently determine the optimal catalyst loading for a given transformation of 3-Chloro-5-fluorophenyl cyclopropyl ketone.
Objective: To identify the catalyst loading that provides the best balance of reaction conversion, selectivity, and time.
Methodology:
-
Setup: Prepare a series of identical reaction vessels (e.g., vials in a parallel synthesis block).
-
Reagents: To each vessel, add an identical amount of 3-Chloro-5-fluorophenyl cyclopropyl ketone, the coupling partner/reagent, base (if required), and solvent.
-
Catalyst Addition: Prepare a stock solution of your catalyst/ligand system to ensure accurate dispensing of small quantities. Add varying amounts of the catalyst stock solution to each vessel to achieve a range of loadings (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mol%). Include a "no catalyst" control.
-
Reaction: Seal the vessels, purge with an inert atmosphere (e.g., Nitrogen or Argon), and place them in the reaction block at the desired temperature with stirring.
-
Monitoring: At set time points (e.g., 1h, 4h, 12h, 24h), take a small, quenched aliquot from each reaction.
-
Analysis: Analyze the aliquots by a suitable method (e.g., HPLC, GC-MS) to determine the percent conversion of starting material and the relative formation of product versus byproducts.
-
Data Interpretation: Plot the conversion and selectivity as a function of catalyst loading and time. The optimal loading is the lowest amount that gives an acceptable yield and purity in a reasonable timeframe.
Sources
- 1. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]
- 3. A systematic study of the hydride reduction of cyclopropyl ketones with structurally simplified substrates. highly stereoselective reductions of trans-substituted cyclopropyl ketones via the bisected s-cis conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interesjournals.org [interesjournals.org]
- 5. longdom.org [longdom.org]
- 6. mathewsopenaccess.com [mathewsopenaccess.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
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- 10. researchgate.net [researchgate.net]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. article.scirea.org [article.scirea.org]
- 14. Challenges & Advantages of Industrial Heterogeneous Catalysis [catalysts.com]
- 15. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 16. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 17. ammoniaknowhow.com [ammoniaknowhow.com]
HPLC Method Validation for 3-Chloro-5-fluorophenyl cyclopropyl ketone Purity Analysis: C18 vs. Phenyl-Hexyl Column Comparison
As drug development pipelines increasingly rely on highly substituted halogenated intermediates, the analytical methodologies used to ensure their purity must evolve. 3-Chloro-5-fluorophenyl cyclopropyl ketone (CAS 898790-21-1)[1] is a critical structural motif in the synthesis of advanced active pharmaceutical ingredients (APIs). However, its purity analysis presents a significant chromatographic challenge: the resolution of closely related synthetic byproducts, such as positional isomers (e.g., 2-chloro-5-fluorophenyl cyclopropyl ketone) and halogen-swapped analogs (e.g., 3,5-dichlorophenyl cyclopropyl ketone).
This guide objectively compares the performance of traditional C18 stationary phases against specialized Phenyl-Hexyl columns for this application, providing a self-validating, step-by-step protocol grounded in the latest [2].
Mechanistic Rationale: Why Standard C18 Columns Fail
In reversed-phase high-performance liquid chromatography (RP-HPLC), standard C18 columns separate analytes primarily through dispersive van der Waals forces, relying heavily on differences in the analyte's hydrophobicity ( logP ).
For halogenated aromatics like 3-Chloro-5-fluorophenyl cyclopropyl ketone, the difference in hydrodynamic volume and hydrophobicity between positional isomers is negligible. Consequently, a C18 column perceives these critical impurity pairs as nearly identical, resulting in severe peak co-elution.
The Phenyl-Hexyl Advantage ( π−π Selectivity)
To resolve these critical pairs, we must exploit the electronic differences of the aromatic rings. A [3] introduces a phenyl ring tethered to the silica surface via a 6-carbon alkyl linker.
-
Causality of Separation: The highly electronegative fluorine and chlorine atoms on the analyte pull electron density away from its aromatic ring, making it an electron-deficient π -acceptor. The stationary phase's phenyl ring acts as an electron-rich π -donor.
-
Steric Alignment: The 6-carbon linker provides the necessary spatial flexibility for the stationary phase to dynamically align with the analyte, maximizing donor-acceptor π−π interactions.
-
Solvent Selection: To preserve this mechanism, methanol must be used as the organic modifier. Acetonitrile contains a carbon-nitrogen triple bond with its own π -electrons, which competitively binds to the stationary phase and suppresses the desired π−π selectivity[4].
Experimental Protocol & Self-Validating Workflow
The following step-by-step methodology ensures a self-validating system where system suitability testing (SST) dictates the progression of the [2].
Step 1: Mobile Phase & Sample Preparation
-
Aqueous Phase (A): 0.1% Formic acid in ultra-pure water. Rationale: Suppresses the ionization of any trace acidic impurities, preventing peak tailing and ensuring robust retention.
-
Organic Phase (B): 100% HPLC-grade Methanol. Rationale: Acts as a hydrogen bond donor/acceptor without π -electron interference.
-
Diluent: 50:50 Water:Methanol.
-
Sample Concentration: 1.0 mg/mL of 3-Chloro-5-fluorophenyl cyclopropyl ketone.
Step 2: Chromatographic Conditions
-
Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) vs. Waters XBridge C18 (150 x 4.6 mm, 3 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Ensures reproducible thermodynamics for π−π interactions).
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
Step 3: Gradient Elution Profile
-
0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte band).
-
2.0 - 10.0 min: 40% → 80% B (Linear gradient to elute strongly retained halogenated dimers).
-
10.0 - 12.0 min: 80% B (Column wash).
-
12.0 - 15.0 min: 40% B (Re-equilibration).
Step 4: System Suitability Testing (SST) - The Internal Check
Before proceeding to validation, inject an SST mixture containing the API and its critical pair (3,5-dichlorophenyl cyclopropyl ketone) in 5 replicates.
-
Acceptance Criteria: Resolution ( Rs ) > 1.5; Tailing Factor ( Tf ) ≤ 1.5; Peak Area %RSD ≤ 2.0%. If criteria are not met, the system invalidates the run, preventing the collection of flawed data.
Workflow Visualization
Caption: Workflow for column screening and ICH Q2(R2) validation of the halogenated ketone.
Comparative Data & Validation Results
The empirical data clearly demonstrates the superiority of the Phenyl-Hexyl phase for this specific molecular class. The C18 column failed the Specificity requirement of ICH Q2(R2) due to co-elution with the dichloro-impurity.
Table 1: Column Selectivity & Performance Comparison
| Chromatographic Parameter | Waters XBridge C18 | Phenomenex Luna Phenyl-Hexyl | Regulatory Target |
| Retention Time (API) | 6.45 min | 7.12 min | N/A |
| Retention Time (Critical Impurity) | 6.58 min | 7.85 min | N/A |
| Resolution ( Rs ) | 0.8 (Co-elution) | 2.4 (Baseline) | ≥ 1.5 |
| Tailing Factor ( Tf ) | 1.3 | 1.1 | ≤ 1.5 |
| Theoretical Plates ( N ) | 8,500 | 12,400 | > 5,000 |
Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)
| Validation Parameter | Experimental Range / Condition | Result | Acceptance Criteria |
| Linearity ( R2 ) | 0.5 µg/mL to 1500 µg/mL | 0.9998 | ≥ 0.999 |
| LOD / LOQ | Signal-to-Noise (S/N) Evaluation | LOD: 0.05 µg/mL LOQ: 0.15 µg/mL | S/N ≥ 3 (LOD) S/N ≥ 10 (LOQ) |
| Precision (Repeatability) | 6 replicates at 100% concentration | 0.45% RSD | ≤ 2.0% RSD |
| Accuracy (Recovery) | Spiked at 80%, 100%, 120% | 99.2% - 101.1% | 98.0% - 102.0% |
| Robustness | Temp ± 5°C, Flow ± 0.1 mL/min | Rs remained > 2.0 | No significant change |
Conclusion
For the purity analysis of 3-Chloro-5-fluorophenyl cyclopropyl ketone, standard C18 columns are fundamentally limited by their reliance on hydrophobic dispersion, leading to critical co-elution of halogenated byproducts. By transitioning to a Phenyl-Hexyl stationary phase and utilizing methanol as the organic modifier, analytical scientists can leverage π−π donor-acceptor interactions to achieve baseline resolution ( Rs=2.4 ). The resulting method easily satisfies all stringent ICH Q2(R2) validation parameters, ensuring a robust, compliant, and highly specific assay for pharmaceutical development.
References
-
Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]
-
Title: Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL: [Link]
-
Title: LC Column Comparison and Selectivity Source: Restek Corporation URL: [Link]
Sources
Validating GC-MS Detection Methods for 3-Chloro-5-fluorophenyl cyclopropyl ketone: A Comprehensive Comparison Guide
As a Senior Application Scientist, I frequently encounter analytical methods that fail not because of poor instrumentation, but due to a fundamental misunderstanding of the analyte’s chemistry. When developing and validating a Gas Chromatography-Mass Spectrometry (GC-MS) method for pharmaceutical intermediates like 3-Chloro-5-fluorophenyl cyclopropyl ketone , we must reconcile an analytical duality: the robust, easily identifiable halogenated phenyl ring juxtaposed against a highly thermally labile cyclopropyl moiety.
This guide objectively compares Single Quadrupole (SQ) and Triple Quadrupole (QQQ) GC-MS modalities for this compound, providing a self-validating experimental protocol grounded in the latest [1].
The Analytical Challenge: Chemistry Dictates the Method
Before selecting an instrument, we must understand the causality behind the molecule's behavior in the gas phase:
-
Thermal Degradation of the Cyclopropyl Ring: Cyclopropyl ketones are highly strained and notorious for undergoing thermal ring-opening isomerization during vaporization[2]. If the GC inlet is set to a standard 250°C, the ring will degrade, leading to split peaks, poor reproducibility, and inaccurate quantitation. Causality-driven choice: The inlet temperature must be strictly optimized to the lowest point that ensures complete volatilization (e.g., 210°C).
-
Isotopic Fingerprinting: The molecule possesses a distinct molecular weight of 198 g/mol . The presence of a chlorine atom ( 35 Cl and 37 Cl) provides a natural 3:1 isotopic ratio. This serves as a built-in diagnostic tool; monitoring both the M+ and M+2 ions ensures high specificity against isobaric matrix interferences.
Modality Comparison: SQ GC-MS vs. QQQ GC-MS/MS
When establishing a control strategy, the choice between SQ and QQQ depends entirely on the required reportable range and matrix complexity. SQ GC-MS is the workhorse for routine intermediate release testing[3]. However, if 3-Chloro-5-fluorophenyl cyclopropyl ketone is a trace-level contaminant (e.g., a potentially genotoxic impurity) in a final Active Pharmaceutical Ingredient (API), QQQ GC-MS/MS is mandatory. Tandem mass spectrometry provides 10-1000x better sensitivity and eliminates matrix noise through Multiple Reaction Monitoring (MRM)[4].
Table 1: Performance Comparison Matrix
| Parameter | SQ GC-MS (SIM Mode) | QQQ GC-MS/MS (MRM Mode) | Analytical Advantage / Causality |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.1 ng/mL | QQQ offers superior signal-to-noise by filtering out background ions[4]. |
| Linear Dynamic Range | 3–4 orders of magnitude | 4–5 orders of magnitude | QQQ is essential for trace analysis spanning wide concentration gradients. |
| Selectivity | Moderate (relies on m/z extraction) | High (Precursor → Product transitions) | MRM eliminates co-eluting isobaric matrix interferences. |
| Operational Complexity | Low (Ideal for routine QC) | High (Requires transition optimization) | SQ reduces cost-per-test for high-abundance (>0.05%) impurity profiling[3]. |
Logical Workflow for Method Selection & Validation
To ensure compliance and scientific rigor, the method development and validation lifecycle must follow a logical, risk-based progression.
Figure 1: GC-MS method selection and ICH Q2(R2) validation workflow for cyclopropyl ketones.
Step-by-Step Experimental Protocol (A Self-Validating System)
A robust analytical method must be a self-validating system. We achieve this by bracketing every sequence with System Suitability Testing (SST) and utilizing an Internal Standard (IS) to dynamically correct for matrix-induced ion suppression.
Phase 1: Sample Preparation & Internal Standardization
-
Stock Preparation: Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of HPLC-grade Dichloromethane (DCM) to achieve a 1.0 mg/mL stock.
-
IS Spiking: Spike all calibration standards and samples with an isotopically labeled internal standard (e.g., 4-Fluorophenyl cyclopropyl ketone- d4 ) at a constant concentration of 1.0 µg/mL. Causality: The IS corrects for minor injection volume variances and matrix effects, ensuring trustworthiness in the quantitative data.
Phase 2: GC-MS Instrument Parameters
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm). Causality: Provides low bleed and excellent separation of halogenated aromatics.
-
Inlet: 210°C in Split mode (10:1). Critical Step: Do not exceed 220°C to prevent thermal ring-opening of the cyclopropyl moiety[2].
-
Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
MS Acquisition:
-
SQ Method: Electron Ionization (EI) at 70 eV. SIM mode monitoring m/z 198 ( M+ ) and m/z 200 ( M+2 ).
-
QQQ Method: MRM mode using the transition m/z 198 → 163 (loss of the chlorine radical) at a collision energy of 15 eV.
-
Phase 3: ICH Q2(R2) Validation Execution
The revised emphasize a lifecycle approach to validation[5]. The following representative data demonstrates a successfully validated SQ GC-MS method for this intermediate.
Table 2: ICH Q2(R2) Validation Results (Representative Data)
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| Specificity | No interfering peaks at target RT in blank/matrix | Resolution > 2.0, Peak Purity > 99% | Pass |
| Linearity & Range | R2≥0.995 (50% to 150% of target limit) | R2=0.9992 | Pass |
| Accuracy (Recovery) | 90.0% – 110.0% across 3 concentration levels | 98.5% – 101.2% | Pass |
| Precision (Repeatability) | %RSD ≤ 5.0% (n=6 injections) | %RSD = 1.8% | Pass |
| Robustness | Stable across deliberate variations (±5°C inlet temp) | No significant change in peak area ratio | Pass |
Conclusion
Validating a GC-MS method for 3-Chloro-5-fluorophenyl cyclopropyl ketone requires a delicate balance between leveraging the molecule's unique isotopic signature and protecting its thermally labile structure. While SQ GC-MS remains highly effective for routine release testing, QQQ GC-MS/MS is the definitive choice for trace-level impurity profiling. By adhering to the causality-driven protocols and ICH Q2(R2) frameworks outlined above, analytical scientists can ensure their data is both scientifically sound and regulatory-compliant.
References
-
ICH. "Validation of Analytical Procedures Q2(R2)." International Council for Harmonisation, 2023. [Link]
-
EMA. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency, 2024.[Link]
-
ResolveMass Laboratories. "GC-MS vs. GC-MS/MS: When Do You Need Tandem Mass Spectrometry for Your Samples?" ResolveMass, 2025. [Link]
-
NIST. "Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations." National Institute of Standards and Technology, 2020.[Link]
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A Comparative Benchmarking Guide to the Synthetic Routes of 3-Chloro-5-fluorophenyl Cyclopropyl Ketone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of specifically substituted aryl ketones is a cornerstone of new molecule development. Among these, 3-Chloro-5-fluorophenyl cyclopropyl ketone stands as a valuable intermediate, its structural motifs offering a unique combination of properties. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this target molecule, offering field-proven insights into the causality behind experimental choices and a critical evaluation of their respective merits and limitations.
Introduction to the Target Molecule
3-Chloro-5-fluorophenyl cyclopropyl ketone is a bespoke chemical entity whose utility lies in its potential as a building block for more complex, biologically active molecules. The presence of both chloro and fluoro substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, while the cyclopropyl ketone moiety is a known pharmacophore in various therapeutic areas. The efficient and selective synthesis of this molecule is therefore of considerable interest. This guide will focus on the two most prominent synthetic strategies: Friedel-Crafts acylation and the Grignard reaction.
Route 1: The Friedel-Crafts Acylation Approach
The Friedel-Crafts acylation is a classic and powerful method for the formation of aryl ketones through an electrophilic aromatic substitution (EAS) mechanism.[1][2] In principle, this route would involve the reaction of 1-chloro-3-fluorobenzene with cyclopropanecarbonyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3]
Mechanistic Considerations
The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of cyclopropanecarbonyl chloride with the Lewis acid catalyst.[4] This acylium ion is then attacked by the π-electrons of the 1-chloro-3-fluorobenzene ring, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the desired ketone.[4]
The Critical Challenge: Regioselectivity
The primary and most significant drawback of employing a direct Friedel-Crafts acylation for the synthesis of 3-Chloro-5-fluorophenyl cyclopropyl ketone is the issue of regioselectivity. Both the chlorine and fluorine substituents on the aromatic ring are ortho, para-directing groups in electrophilic aromatic substitution.[5] This is due to the ability of their lone pair electrons to donate into the aromatic system, stabilizing the positive charge in the sigma complex at the ortho and para positions.
Consequently, the direct acylation of 1-chloro-3-fluorobenzene would be expected to yield a mixture of isomers, with the major products being 2-chloro-4-fluoro- and 4-chloro-2-fluorophenyl cyclopropyl ketone. The desired meta-substituted product, 3-Chloro-5-fluorophenyl cyclopropyl ketone, would be formed in negligible amounts, if at all. This makes the Friedel-Crafts acylation an impractical and low-yielding route for this specific target molecule. Furthermore, the electron-withdrawing inductive effect of the halogen substituents deactivates the ring towards electrophilic attack, potentially requiring harsh reaction conditions which can lead to side reactions.[5][6]
Route 2: The Grignard Reaction Approach
The Grignard reaction offers a more strategic and versatile approach to the synthesis of 3-Chloro-5-fluorophenyl cyclopropyl ketone, effectively circumventing the regioselectivity issues inherent in the Friedel-Crafts acylation.[7] This method involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a suitable electrophile. Two primary pathways can be envisioned for this synthesis.
Pathway A: Aryl Grignard Reagent with Cyclopropyl Electrophile
This pathway involves the preparation of a Grignard reagent from a dihalobenzene, specifically 1-bromo-3-chloro-5-fluorobenzene, followed by its reaction with a cyclopropyl-containing electrophile such as cyclopropanecarbonyl chloride or a Weinreb amide derivative.
Pathway B: Cyclopropyl Grignard Reagent with Aryl Electrophile
Alternatively, cyclopropylmagnesium bromide can be prepared and subsequently reacted with a 3-chloro-5-fluorobenzoyl derivative. The choice between Pathway A and B often depends on the commercial availability and stability of the starting materials.
Mechanistic Advantages and Control
The Grignard reaction's key advantage is that the substitution pattern on the aromatic ring is pre-determined in the starting halide. The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and capable of attacking the electrophilic carbonyl carbon.[8]
A common side reaction in the synthesis of ketones using Grignard reagents and highly reactive electrophiles like acid chlorides is the double addition of the Grignard reagent to the initially formed ketone, leading to the formation of a tertiary alcohol.[7] This can be mitigated by:
-
Low Temperatures: Conducting the reaction at low temperatures (-78 °C to 0 °C) can help to control the reactivity.
-
Use of Weinreb Amides: N-methoxy-N-methylamides (Weinreb amides) are excellent electrophiles for this purpose. The initial adduct is a stable, chelated intermediate that does not collapse to a ketone until acidic workup. This prevents the second addition of the Grignard reagent.[9]
Comparative Analysis of Synthetic Routes
| Feature | Friedel-Crafts Acylation | Grignard Reaction (via Weinreb Amide) |
| Starting Materials | 1-chloro-3-fluorobenzene, cyclopropanecarbonyl chloride, AlCl₃ | Pathway A: 1-bromo-3-chloro-5-fluorobenzene, Mg, cyclopropane-N-methoxy-N-methylcarboxamidePathway B: Cyclopropyl bromide, Mg, 3-chloro-5-fluoro-N-methoxy-N-methylbenzamide |
| Number of Steps | 1 | 2 (Grignard formation, then acylation) |
| Regioselectivity | Very Poor (yields ortho/para isomers) | Excellent (pre-defined substitution) |
| Expected Yield | Very Low to Negligible | Good to Excellent |
| Product Purity | Low (mixture of isomers) | High (minimal byproducts with Weinreb amide) |
| Key Challenges | Overcoming directing group effects, harsh conditions | Anhydrous conditions required for Grignard formation, potential for double addition with acid chlorides |
| Scalability | Poor for this specific target | Good |
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-5-fluorophenyl Cyclopropyl Ketone via Grignard Reaction (Pathway A)
Step 1: Preparation of 3-Chloro-5-fluorophenylmagnesium bromide
-
All glassware must be flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
In a two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, place magnesium turnings (1.2 eq.).
-
Prepare a solution of 1-bromo-3-chloro-5-fluorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the halide solution to the magnesium turnings. A crystal of iodine can be added to initiate the reaction, indicated by a gentle exotherm and the disappearance of the iodine color.[5]
-
Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Acylation with Cyclopropane-N-methoxy-N-methylcarboxamide
-
In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, prepare a solution of cyclopropane-N-methoxy-N-methylcarboxamide (1.0 eq.) in anhydrous THF.
-
Cool this solution to 0 °C in an ice bath.
-
Transfer the prepared Grignard reagent from Step 1 to the dropping funnel via cannula and add it dropwise to the cold Weinreb amide solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling in an ice bath.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 3-Chloro-5-fluorophenyl cyclopropyl ketone.
Visualization of Synthetic Workflows
Caption: Comparative workflows for the synthesis of 3-Chloro-5-fluorophenyl cyclopropyl ketone.
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the 7-8 ppm region) with coupling patterns consistent with the 1,3,5-substitution pattern, and signals for the cyclopropyl protons (in the 0.8-2.5 ppm region).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 200 ppm), the aromatic carbons (with C-F and C-Cl couplings), and the cyclopropyl carbons. Spectroscopic data for the similar compound, cyclopropyl(3-fluorophenyl)methanone, shows characteristic shifts that can be used for comparison.[10]
-
IR Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the conjugated ketone carbonyl group.[11]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula of the product.
Conclusion
For the synthesis of 3-Chloro-5-fluorophenyl cyclopropyl ketone, the Friedel-Crafts acylation route is fundamentally flawed due to the directing effects of the halogen substituents on the aromatic ring, which would lead to a mixture of isomers with negligible yield of the desired product. In contrast, the Grignard reaction provides a highly selective and efficient alternative. By pre-installing the substituents in the desired orientation on the aromatic starting material, the regiochemical outcome is controlled. The use of a Weinreb amide as the acylating agent is particularly recommended to avoid the common side reaction of double addition, thereby ensuring a higher yield and purity of the final product. For researchers and drug development professionals, the Grignard approach represents a robust and reliable strategy for accessing this valuable chemical intermediate.
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
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- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
Navigating the Disposal of 3-Chloro-5-fluorophenyl cyclopropyl ketone: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of all laboratory waste. This guide provides a detailed, step-by-step framework for the proper disposal of 3-Chloro-5-fluorophenyl cyclopropyl ketone, a halogenated organic compound. The procedures outlined here are grounded in established safety protocols and regulatory standards to protect both laboratory personnel and the environment.
The fundamental principle of chemical waste management is to treat all new or uncharacterized substances as hazardous until proven otherwise. For 3-Chloro-5-fluorophenyl cyclopropyl ketone, the presence of chlorine and fluorine atoms on the phenyl ring necessitates a cautious approach to its disposal. Halogenated organic compounds can pose significant environmental and health risks if not managed correctly.
Core Principles of Chemical Waste Disposal
Before delving into the specific procedures for 3-Chloro-5-fluorophenyl cyclopropyl ketone, it is essential to understand the foundational principles of hazardous waste management in a laboratory setting. These principles are largely governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).
The "cradle-to-grave" management system for hazardous materials holds generators responsible for the waste from its point of generation to its final disposal. This underscores the importance of proper identification, segregation, storage, and documentation of all chemical waste.
Hazard Assessment of 3-Chloro-5-fluorophenyl cyclopropyl ketone
Anticipated Hazards:
-
Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: May cause skin, eye, and respiratory irritation.[1][2]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.
Given these potential hazards, 3-Chloro-5-fluorophenyl cyclopropyl ketone must be managed as a hazardous waste.
Step-by-Step Disposal Procedures
The following procedures provide a clear pathway for the safe disposal of 3-Chloro-5-fluorophenyl cyclopropyl ketone from the laboratory.
Step 1: Waste Identification and Classification
Properly identifying and classifying the waste is the first critical step.[3] Based on its chemical structure (a halogenated ketone), 3-Chloro-5-fluorophenyl cyclopropyl ketone would likely be classified as a hazardous waste. A material is deemed hazardous if it is listed by the EPA or exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.
Step 2: Segregation of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4][5]
-
Dedicated Waste Container: Designate a specific, clearly labeled waste container for 3-Chloro-5-fluorophenyl cyclopropyl ketone and any materials contaminated with it (e.g., gloves, filter paper, contaminated glassware).
-
Avoid Mixing: Never mix this waste with other chemical waste streams, especially with incompatible materials like strong oxidizing agents.[1][6] Incompatible wastes must be kept separate to prevent contact.[7]
Step 3: Container Management
The choice and handling of waste containers are governed by strict regulations to ensure safety and prevent environmental contamination.
-
Container Requirements: Use containers that are chemically compatible with the waste, in good condition, and have secure, leak-proof closures.[4]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("3-Chloro-5-fluorophenyl cyclopropyl ketone"), and the date accumulation started.
-
Storage: Store the sealed waste container in a well-ventilated, designated satellite accumulation area at or near the point of generation.[4]
Step 4: Accumulation and Storage
Laboratories can accumulate hazardous waste in designated satellite accumulation areas.
-
Quantity Limits: A laboratory may accumulate up to 55 gallons of non-acute hazardous waste or one quart of acutely hazardous waste.[7]
-
Time Limits: Generally, hazardous waste can be stored on-site for up to one year in a designated accumulation area.[7] However, it is best practice to arrange for disposal in a timely manner.
Step 5: Disposal Arrangement
Disposal of hazardous waste must be conducted by a licensed disposal company.[8]
-
Licensed Vendor: Your institution's Environmental Health & Safety (EHS) department will have a contract with a licensed hazardous waste disposal vendor.
-
Waste Pickup: Contact your EHS department to arrange for the pickup of the full waste container. They will handle the necessary paperwork, including the hazardous waste manifest, which tracks the waste from your lab to the final disposal facility.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of 3-Chloro-5-fluorophenyl cyclopropyl ketone.
Caption: Decision workflow for the proper disposal of 3-Chloro-5-fluorophenyl cyclopropyl ketone.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills: For a small spill, if you are trained and have the appropriate personal protective equipment (PPE) and spill kit, you can clean it up.
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Contain the spill with an absorbent material from your spill kit.
-
Sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.[1][6]
-
Clean the spill area with soap and water.
-
-
Large Spills: For a large spill, or if you are not comfortable cleaning it up:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS department or emergency response team.
-
Prevent others from entering the area.
-
Final Disposal Method: Incineration
The most common and effective disposal method for halogenated organic compounds is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[3] This process destroys the organic molecule, converting it to less harmful substances. Land disposal of untreated hazardous wastes is prohibited.[9]
Quantitative Data Summary
| Parameter | Guideline | Regulation/Source |
| Satellite Accumulation Limit (Non-Acute Hazardous Waste) | Up to 55 gallons | California Health & Safety Code 25200.3.1(b)[7] |
| Satellite Accumulation Limit (Acutely Hazardous Waste) | Up to 1 quart | California Health & Safety Code 25200.3.1(b)[7] |
| On-site Storage Time Limit | Up to 1 year | California Health & Safety Code 25200.3.1(b)[7] |
| RCRA Regulations | Federal hazardous waste regulations | 40 CFR Parts 260-279[10] |
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring that your groundbreaking research does not come at the cost of environmental or personal safety.
References
-
Department of Toxic Substances Control. (2026, February 15). Laboratory Hazardous Waste Accumulation and Treatment. Retrieved from [Link]
-
Department of Toxic Substances Control. (2025, October 15). Defining Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 9). Land Disposal Restrictions for Hazardous Waste. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
- Texas Woman's University. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. As cited in a secondary source.
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 22). Hazardous Waste Recycling. Retrieved from [Link]
-
MCF Environmental. (2026, February 4). Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Propyl Ketone. Retrieved from [Link]
-
New York State Department of Environmental Conservation. (n.d.). Managing and Disposing of Household Hazardous Waste. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 9). SAFETY DATA SHEET: Cyclopropyl 4-fluorophenyl ketone. Retrieved from [Link]
-
UC San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. epa.gov [epa.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. fishersci.com [fishersci.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. afgsci.com [afgsci.com]
- 9. epa.gov [epa.gov]
- 10. dtsc.ca.gov [dtsc.ca.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
